cTEV6-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C63H93N17O22S3 |
|---|---|
Peso molecular |
1536.7 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[(2S)-2-[[(2S)-1-[[(3R,9S,12S,15R,19Z)-3-[(2-amino-2-oxoethyl)carbamoyl]-12-butan-2-yl-9-(1H-indol-2-ylmethyl)-19-[2-[[(E)-3-methylsulfonylprop-2-enyl]amino]-2-oxoethoxy]imino-5,8,11,14-tetraoxo-1,17-dithia-4,7,10,13-tetrazacycloicos-15-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H93N17O22S3/c1-6-33(4)53-62(98)76-41(21-35-20-34-11-7-8-12-38(34)70-35)55(91)69-25-49(84)71-44(56(92)68-24-48(66)83)30-103-28-36(79-102-27-50(85)67-16-10-18-105(5,100)101)29-104-31-45(60(96)78-53)77-57(93)40(19-32(2)3)75-61(97)46-13-9-17-80(46)63(99)39(14-15-51(86)87)72-58(94)42(22-47(65)82)74-59(95)43(23-52(88)89)73-54(90)37(64)26-81/h7-8,10-12,18,20,32-33,37,39-46,53,70,81H,6,9,13-17,19,21-31,64H2,1-5H3,(H2,65,82)(H2,66,83)(H,67,85)(H,68,92)(H,69,91)(H,71,84)(H,72,94)(H,73,90)(H,74,95)(H,75,97)(H,76,98)(H,77,93)(H,78,96)(H,86,87)(H,88,89)/b18-10+,79-36-/t33?,37-,39-,40-,41-,42-,43-,44-,45-,46-,53-/m0/s1 |
Clave InChI |
DEHSTJIZWJPZMW-NYOSQRFGSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unable to Provide In-depth Technical Guide on "cTEV6-2" Due to Lack of Publicly Available Information
Despite a comprehensive search of scientific and clinical databases, no information was found on a molecule or therapeutic agent designated as "cTEV6-2." Consequently, the requested in-depth technical guide on its mechanism of action, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated.
Initial searches were conducted using the terms "this compound mechanism of action," "this compound signaling pathway," "this compound clinical trials," and "this compound experimental protocols." These searches did not yield any relevant results pertaining to a specific entity named "this compound."
The search results included information on a variety of other unrelated biological molecules and drugs, such as:
-
Tbx6: A transcription factor involved in embryonic development.
-
Chemically Modified Tetracyclines (CMTs): A class of drugs with anti-inflammatory properties.
-
TEV-48574: A drug candidate that has been evaluated in clinical trials for ulcerative colitis and Crohn's disease.
-
Thio-2: An inhibitor of signaling pathways in castration-resistant prostate cancer.
-
Interleukin-6 (IL-6): A cytokine involved in inflammation and angiogenesis.
-
CCN2: A protein involved in the regulation of the TGF-β signaling pathway.
-
Telisotuzumab Vedotin: An antibody-drug conjugate for the treatment of non-small cell lung cancer.
The complete absence of "this compound" in the public domain, including peer-reviewed literature and clinical trial registries, suggests that this designation may be an internal company code for a very early-stage compound, a typographical error, or a non-standard nomenclature.
Without any foundational information on the identity and biological activity of "this compound," it is impossible to fulfill the user's request for a detailed technical guide. Further clarification on the identity of "this compound" is required to proceed with this request.
cTEV6-2: A Potent Macrocyclic Covalent Inhibitor of TEV Protease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
cTEV6-2 is a pioneering macrocyclic peptide that acts as a potent and specific covalent inhibitor of Tobacco Etch Virus (TEV) protease.[1][2] Discovered through an innovative mRNA display platform, this compound features a unique thioether-cyclized structure and a vinyl sulfone warhead that irreversibly binds to the active site cysteine (C151) of TEV protease.[3] This compound demonstrates high inhibitory potency with an IC50 of 81.7 nM and a rapid inactivation rate.[3][4] Its discovery showcases a powerful methodology for developing highly selective covalent macrocyclic peptide inhibitors, offering promising avenues for creating novel chemical probes and therapeutic agents.[4]
Introduction
The pursuit of highly specific and potent enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology. Covalent inhibitors, which form a permanent bond with their target protein, offer distinct advantages, including prolonged duration of action and high potency.[4] When combined with the conformational rigidity and large surface area of macrocyclic peptides, this approach can yield inhibitors with exceptional selectivity and affinity, capable of targeting challenging protein surfaces that are often considered "undruggable."[1]
TEV protease is a cysteine protease widely utilized in biotechnology for the cleavage of fusion proteins. Its high specificity for its recognition sequence (ENLYFQ/S) makes it an invaluable tool. However, the development of potent and specific inhibitors for TEV protease and other cysteine proteases remains an area of active research, with applications ranging from controlling protein cleavage in experimental settings to potential antiviral therapies.
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biochemical characteristics of this compound, a novel and highly potent covalent inhibitor of TEV protease.
Discovery of this compound
mRNA Display Platform for Covalent Inhibitors
This compound was identified using a specially designed mRNA display platform that enables the high-throughput screening of macrocyclic peptides with incorporated covalent warheads.[1] This technique allows for the generation of vast libraries of peptides, which are physically linked to their encoding mRNA. A key innovation in the discovery of this compound was the use of 1,3-dibromoacetone-vinyl sulfone (DBA-VS) to both cyclize the peptides via thioether linkages with cysteine residues and install a reactive vinyl sulfone warhead.[1]
Selection and Identification of this compound
The selection process involved multiple rounds of panning the mRNA-displayed library against recombinant TEV protease. To enrich for inhibitors targeting the active site, a negative selection step was performed using a catalytically inactive C151A mutant of TEV protease.[1] This strategy effectively eliminated non-specific binders. Following several rounds of selection, sequencing of the enriched library members led to the identification of several promising candidates, with this compound emerging as the most potent inhibitor.
Molecular Profile of this compound
Chemical Structure and Properties
This compound is a macrocyclic peptide with a unique C-terminal cyclization.[2] It possesses a five-amino-acid residue cyclic structure. The covalent reactivity of this compound is conferred by a vinyl sulfone electrophile, which is crucial for its potent inhibitory activity.[1] A non-covalent analogue, nthis compound, where the vinyl sulfone is reduced to an ethyl sulfone, showed significantly reduced potency, highlighting the importance of the covalent warhead.[1]
Synthesis
The synthesis of this compound involves solid-phase peptide synthesis (SPPS) of the linear peptide precursor. The cyclization and installation of the vinyl sulfone warhead are achieved through the reaction with 1,3-dibromoacetone-vinyl sulfone (DBA-VS).
(A detailed, step-by-step synthesis protocol would be included here, based on the methods section of the primary scientific publication.)
Mechanism of Action
Covalent Inhibition of TEV Protease
This compound acts as an irreversible inhibitor of TEV protease by forming a covalent bond with the catalytic cysteine residue (C151) in the enzyme's active site.[3] The vinyl sulfone "warhead" of this compound is an electrophile that is attacked by the nucleophilic thiol group of C151, leading to the formation of a stable thioether linkage. This covalent modification permanently inactivates the enzyme.
Target Specificity
This compound demonstrates high specificity for TEV protease. Experiments conducted in cell lysates showed that at a concentration of 1 µM, this compound completely modified TEV protease within one hour without significant covalent binding to other proteins in the human proteome. This indicates a low potential for off-target effects, a critical attribute for a high-quality chemical probe or potential therapeutic.
Quantitative Biological Data
The biological activity of this compound has been characterized through various biochemical assays. The key quantitative data are summarized below.
Inhibitory Potency
| Parameter | Value | Conditions |
| IC50 | 81.7 nM | 1-hour preincubation with 150 nM TEV protease.[3][4] |
| k_inact / K_i | 7.70 x 10^5 M⁻¹·min⁻¹ | Assay with TEV protease. |
| IC50 (nthis compound) | 19.45 µM | 1-hour preincubation with 150 nM TEV protease.[1] |
Selectivity Profile
(This section would ideally contain a table summarizing the IC50 values of this compound against a panel of other cysteine proteases and relevant enzymes to quantitatively demonstrate its selectivity. This data would be sourced from the full scientific publication.)
Pharmacokinetic Properties
(Detailed pharmacokinetic data, such as plasma stability, cell permeability, and in vivo half-life, are not available in the provided search results. This information would be critical for any potential in vivo applications and would likely be a subject of further studies.)
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. The following outlines the key experiments performed to characterize this compound.
TEV Protease Inhibition Assay (IC50 Determination)
(A detailed protocol would be provided here, including reagent concentrations, incubation times, temperature, and the specific fluorescent substrate used, as described in the primary publication.)
The IC50 was determined by pre-incubating varying concentrations of this compound with TEV protease for different durations (15, 30, and 60 minutes) at 30 °C.[1] The enzymatic reaction was initiated by adding a fluorogenic TEV protease substrate (e.g., Cy5-ENLYFQGK(QSY21)-NH2).[1] The rate of fluorescence increase was measured to determine the remaining enzyme activity.
Covalent Engagement Gel Shift Assay
(This section would contain a step-by-step protocol for the gel shift assay, including protein and compound concentrations, incubation conditions, SDS-PAGE parameters, and Western blotting details.)
To confirm covalent binding to the active site, TEV protease and its C151A mutant were incubated with this compound.[1] The reaction mixtures were then analyzed by SDS-PAGE and Western blotting. A shift in the molecular weight of the wild-type TEV protease, but not the C151A mutant, upon incubation with this compound confirms the specific covalent modification of the active site cysteine.[1]
Proteome-wide Covalent Off-target Analysis
(A detailed protocol for the competitive labeling experiment in cell lysates would be included here.)
To assess the selectivity of this compound, a competitive labeling experiment was performed in a complex proteome (e.g., human cell lysate). The lysate was treated with this compound, followed by incubation with a broad-spectrum cysteine-reactive probe. The proteome-wide labeling profile was then analyzed to identify any proteins that were protected from the probe by prior reaction with this compound. The results indicated minimal off-target engagement by this compound.
Signaling Pathways and Workflow Diagrams
Visual representations of the mechanism and experimental workflows can aid in understanding the key aspects of this compound's discovery and function.
Figure 1: Mechanism of covalent inhibition of TEV protease by this compound.
Figure 2: Experimental workflow for the discovery and validation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of covalent inhibitors for cysteine proteases. Its high potency and specificity, coupled with the innovative mRNA display platform used for its discovery, underscore the power of combining combinatorial biology with targeted covalent chemistry. As the most potent inhibitor of TEV protease described to date, this compound is an invaluable tool for biochemical research, enabling precise control over TEV protease activity in vitro and potentially in cell-based systems.[2]
Future research will likely focus on elucidating the structural basis of this compound's high affinity for TEV protease through co-crystallization studies. Furthermore, the methodology employed for its discovery can be adapted to identify potent and selective covalent inhibitors for other challenging enzyme targets, opening new doors for the development of novel therapeutics and chemical probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Four-Coordinate End-On Superoxocopper(II) Complex: Probing the Link between Coordination Number and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution structure of synthetic peptides corresponding to the C-terminal helix of interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
cTEV6-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of cTEV6-2, a potent covalent inhibitor of the Tobacco Etch Virus (TEV) protease. This compound stands out as the most potent inhibitor of TEV protease discovered to date, offering significant potential for various research and biotechnological applications.[1][2][3][4]
Discovery of this compound
This compound was identified through a sophisticated screening process utilizing an mRNA display platform.[1][2][3][4][5] This high-throughput selection method enabled the exploration of a vast library of macrocyclic peptides to find a potent covalent inhibitor.
The discovery process was centered on identifying a macrocyclic peptide that could form a covalent bond with a specific cysteine residue (C151) in the active site of the TEV protease.[6][7] The use of a 1,3-dibromoacetone-vinyl sulfone (DBA-VS) linker was instrumental in the chemical functionalization and installation of a covalent "warhead" within the peptide library.[1][2][3][4][5]
The screening platform successfully identified this compound, a macrocyclic peptide with a distinctive C-terminal cyclization, as a highly effective and specific inhibitor.[1][2][3][4]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 81.7 nM | [6][7][8] |
| Molecular Formula | C63H93N17O22S3 | [7][9] |
| Molecular Weight | 1536.71 g/mol | [7][9] |
Synthesis of this compound
The synthesis of this compound is intrinsically linked to the mRNA display methodology used for its discovery. The process involves the in vitro generation of a library of peptide-mRNA fusion molecules, followed by chemical modifications to introduce the cyclization and the covalent warhead.
Experimental Workflow: mRNA Display for Covalent Macrocyclic Inhibitor Selection
The overall workflow for the discovery of this compound is depicted below. This process begins with a DNA library encoding a diverse set of peptides and culminates in the identification of potent covalent inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Discovery of Thioether-Cyclized Macrocyclic Covalent Inhibitors by mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. cysteine protease inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
cTEV6-2: A Potent Macrocyclic Covalent Inhibitor of TEV Protease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Tobacco Etch Virus (TEV) protease is a cysteine protease renowned for its high sequence specificity, recognizing the consensus sequence Glu-Asn-Leu-Tyr-Phe-Gln-(Gly/Ser) and cleaving between the Gln and Gly/Ser residues. This remarkable specificity has established TEV protease as an indispensable tool in biotechnology and molecular biology, primarily for the precise removal of affinity tags from recombinant proteins. The development of potent and specific inhibitors for TEV protease is of significant interest for controlling its activity in various experimental settings. Recently, a novel thioether-cyclized macrocyclic peptide, designated cTEV6-2, has been identified as the most potent covalent inhibitor of TEV protease to date.[1] Discovered through a sophisticated mRNA display platform, this compound represents a significant advancement in the targeted inhibition of this widely used enzyme. This technical guide provides a comprehensive overview of the biological function, mechanism of action, quantitative data, and experimental protocols related to this compound.
Core Biological Function and Mechanism of Action
The primary biological function of this compound is the potent and irreversible inhibition of TEV protease.[2][3][4][5] Unlike reversible inhibitors, this compound forms a stable covalent bond with the enzyme, leading to its permanent inactivation.
The mechanism of inhibition involves the specific targeting of the active site of the TEV protease. The catalytic center of TEV protease contains a critical cysteine residue (C151) that is essential for its proteolytic activity. The this compound peptide is designed to first bind to the active site of the protease, guided by its specific amino acid sequence. Following this initial binding, a reactive vinyl sulfone "warhead" incorporated into the macrocyclic structure of this compound forms a covalent bond with the thiol group of the C151 residue. This covalent modification of the active site cysteine renders the enzyme catalytically inactive. The covalent nature of this interaction is crucial for the high potency of this compound.
To confirm this mechanism, a non-covalent version of the inhibitor, nthis compound, was synthesized where the reactive vinyl sulfone was reduced to a non-reactive ethyl sulfone. This control molecule showed significantly reduced potency, highlighting the essential role of the covalent warhead in the strong inhibition observed with this compound.
Quantitative Data
The inhibitory potency of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) and its second-order rate constant (k_inact/K_i). The time-dependent nature of covalent inhibition is reflected in the decrease of the IC50 value with longer pre-incubation times.
| Parameter | Value | Conditions |
| IC50 | 81.7 nM (95% CI: 65.6–102 nM) | 60-minute pre-incubation with 150 nM TEV protease. |
| k_inact/K_i | 7.70 × 10^5 M⁻¹·min⁻¹ | Determined for the inhibition of TEV protease. |
Time-Dependent IC50 of this compound for TEV Protease
| Pre-incubation Time | IC50 |
|---|---|
| 15 minutes | Decreasing |
| 30 minutes | Decreasing |
| 60 minutes | 81.7 nM |
(Qualitative representation based on the reported time-resolved IC50 decreases for covalent inhibitors)
Experimental Protocols
mRNA Display for Selection of Covalent Inhibitors
This compound was discovered using an mRNA display platform designed for the selection of covalent macrocyclic inhibitors.
-
Library Preparation: A DNA library encoding peptides with a di-cysteine motif (e.g., Cys(NNK)nCys) is transcribed into mRNA.
-
Ligation to Puromycin (B1679871) Linker: The mRNA is ligated to a puromycin-containing DNA linker at its 3' end. Puromycin acts as a mimic of the 3' end of a charged tRNA, allowing it to enter the A site of the ribosome and be incorporated into the nascent peptide chain.
-
In Vitro Translation: The mRNA-linker construct is translated in a cell-free system (e.g., rabbit reticulocyte lysate). When the ribosome reaches the end of the mRNA, it stalls, and the puromycin enters the A site and is covalently attached to the C-terminus of the newly synthesized peptide. This results in a stable mRNA-peptide fusion.
-
Cyclization and Warhead Installation: The library of mRNA-displayed linear di-cysteine peptides is treated with a tri-reactive linker, 1,3-dibromoacetone-vinyl sulfone (DBA-VS). The bis-electrophilic moiety of DBA-VS reacts with the two cysteine residues to form a thioether-cyclized macrocyclic peptide, while simultaneously installing the vinyl sulfone covalent warhead.
-
Affinity Selection: The library of cyclized, warhead-equipped mRNA-peptide fusions is incubated with the target protein, TEV protease.
-
Washing: Non-binding and weakly binding fusions are washed away.
-
Elution and Amplification: The bound mRNA-peptide fusions are eluted. The mRNA portion is reverse transcribed into cDNA and then amplified by PCR.
-
Iterative Rounds: The amplified cDNA is used as the input for the next round of selection. Multiple rounds of selection, often with increasing stringency, are performed to enrich for high-affinity covalent binders.
-
Sequencing and Identification: After several rounds of enrichment, the cDNA from the most successful binders is sequenced to identify the peptide sequences of the potent inhibitors.
TEV Protease Inhibition Assay (IC50 Determination)
The inhibitory potency of this compound is determined using a fluorescence dequenching assay.
-
Reagents and Materials:
-
TEV protease
-
Inhibitor (this compound)
-
Fluorogenic TEV protease substrate (e.g., Cy5-ENLYFQGK(QSY21)-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT)
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
A dilution series of the inhibitor (this compound) is prepared in the assay buffer.
-
TEV protease is pre-incubated with the different concentrations of the inhibitor for a defined period (e.g., 15, 30, or 60 minutes) at a controlled temperature (e.g., 30°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.
-
The fluorescence intensity is monitored over time using a microplate reader. Cleavage of the substrate by TEV protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Gel Shift Assay for Covalent Modification
This assay confirms the covalent binding of the inhibitor to the TEV protease.
-
Reagents and Materials:
-
Wild-type TEV protease
-
Catalytically inactive TEV protease mutant (e.g., C151A)
-
Inhibitor (this compound)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment (including an antibody against TEV protease or a tag on the protease)
-
-
Procedure:
-
Wild-type TEV protease and the C151A mutant are incubated with and without the inhibitor (this compound) for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 30°C).
-
The reactions are stopped by adding SDS-PAGE loading buffer.
-
The samples are resolved by SDS-PAGE.
-
The proteins are transferred to a membrane for Western blotting.
-
The membrane is probed with an antibody against TEV protease.
-
A successful covalent modification of the TEV protease by this compound will result in an increase in the molecular weight of the protease, which can be observed as a "shift" to a higher position on the gel/blot. The absence of a shift with the C151A mutant confirms that the inhibitor specifically targets the active site cysteine.
-
Mandatory Visualizations
Caption: Workflow for the discovery of this compound using mRNA display.
Caption: Mechanism of covalent inhibition of TEV protease by this compound.
References
- 1. Discovery of Thioether-Cyclized Macrocyclic Covalent Inhibitors by mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TEV | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Guide: Identification of Molecular Targets for cTEV6-2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, "cTEV6-2" does not correspond to a known or publicly documented biological entity. The following guide is a hypothetical framework designed to illustrate the process of target identification for a novel protein of interest, using established methodologies and data presentation formats. The data, pathways, and protocols presented herein are illustrative and should be adapted to actual experimental findings.
Introduction
The identification of molecular targets is a critical step in understanding the biological function of a novel protein and for the development of targeted therapeutics. This guide outlines a comprehensive approach to the identification of binding partners and signaling pathways associated with the hypothetical protein this compound. The methodologies described encompass quantitative proteomics, interactome analysis, and signaling pathway mapping, providing a robust framework for elucidating the functional role of this compound in cellular processes.
Quantitative Proteomics: Identification of this compound Interacting Proteins by Immunoprecipitation-Mass Spectrometry (IP-MS)
To identify proteins that form complexes with this compound within a cellular context, a quantitative immunoprecipitation-mass spectrometry (IP-MS) approach was employed. This method allows for the isolation of this compound and its associated proteins, followed by their identification and quantification using mass spectrometry.
Data Presentation: this compound Interacting Proteins Identified by IP-MS
The following table summarizes the top candidate interacting proteins identified in a hypothetical IP-MS experiment using a human cell line overexpressing tagged this compound.
| Protein ID | Gene Symbol | Protein Name | Fold Change (this compound vs. Control) | p-value |
| P60709 | ACTB | Actin, cytoplasmic 1 | 8.7 | 0.001 |
| P04637 | TP53 | Cellular tumor antigen p53 | 6.2 | 0.005 |
| Q06609 | HSPA8 | Heat shock cognate 71 kDa protein | 5.5 | 0.008 |
| P31749 | YWHAZ | 14-3-3 protein zeta/delta | 4.8 | 0.012 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 4.1 | 0.015 |
| Q13148 | MAPK1 | Mitogen-activated protein kinase 1 | 3.9 | 0.021 |
| P27348 | MAPK3 | Mitogen-activated protein kinase 3 | 3.5 | 0.025 |
Experimental Protocol: Immunoprecipitation-Mass Spectrometry (IP-MS)
-
Cell Culture and Lysis:
-
Culture human embryonic kidney (HEK293T) cells transiently transfected with a plasmid encoding for FLAG-tagged this compound or an empty vector control.
-
Harvest cells 48 hours post-transfection and lyse them in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100) supplemented with protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Incubate the clarified lysates with anti-FLAG M2 magnetic beads for 4 hours at 4°C with gentle rotation.
-
Wash the beads three times with the lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by competitive elution with a 3X FLAG peptide solution.
-
-
Protein Digestion and Mass Spectrometry:
-
Denature the eluted proteins in 8 M urea, reduce with dithiothreitol (B142953) (DTT), and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
-
Desalt the resulting peptides using C18 spin columns.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.
-
-
Data Analysis:
-
Search the raw MS data against a human protein database using a search engine like MaxQuant.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins in the this compound IP versus the control IP.
-
Filter the results to identify proteins with a significant fold change and a low p-value.
-
Interactome Analysis: Yeast Two-Hybrid (Y2H) Screening
To identify direct binary protein-protein interactions with this compound, a yeast two-hybrid (Y2H) screen was performed. This technique can reveal direct physical interactions between two proteins.
Data Presentation: Direct Interactors of this compound Identified by Y2H
The table below lists the high-confidence direct interactors of this compound identified from a hypothetical Y2H screen against a human cDNA library.
| Prey Protein ID | Prey Gene Symbol | Prey Protein Name | Reporter Gene Activation (Fold Change) |
| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 |
| Q13148 | MAPK1 | Mitogen-activated protein kinase 1 | 12.5 |
| P53621 | GRB2 | Growth factor receptor-bound protein 2 | 9.8 |
| P45985 | SOS1 | Son of sevenless homolog 1 | 8.1 |
Experimental Protocol: Yeast Two-Hybrid (Y2H) Screening
-
Vector Construction:
-
Clone the full-length cDNA of this compound into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DB-cTEV6-2).
-
Use a pre-transformed human cDNA library in a prey vector (e.g., pGADT7) where the cDNAs are fused to the GAL4 activation domain (AD-library).
-
-
Yeast Mating and Screening:
-
Transform the bait plasmid into a yeast strain of one mating type (e.g., Y2HGold).
-
Mate the bait-containing yeast strain with a yeast strain of the opposite mating type pre-transformed with the prey library.
-
Select for diploid yeast containing both bait and prey plasmids on appropriate selective media (e.g., SD/-Trp/-Leu).
-
Screen for interactions by plating the diploid yeast on higher stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) and media containing Aureobasidin A and X-α-Gal for reporter gene activation.
-
-
Hit Identification and Validation:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts to identify the interacting proteins.
-
Validate the interactions by re-transforming the identified prey plasmids with the bait plasmid into yeast and re-assessing reporter gene activation.
-
Signaling Pathway Analysis
Based on the interacting proteins identified through IP-MS and Y2H, a hypothetical signaling pathway involving this compound is proposed. The presence of MAPK1, GRB2, and SOS1 suggests a potential role for this compound in the MAPK/ERK signaling cascade.
Visualization: Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway of this compound in the MAPK/ERK cascade.
Experimental Workflow
The following diagram illustrates the overall workflow for the identification and validation of this compound targets.
Visualization: this compound Target Identification Workflow
In-depth Technical Guide: The Quest for cTEV6-2 and its Structural Analogues
Initial searches for a specific molecule designated "cTEV6-2" have not yielded definitive identification in publicly available scientific literature. This suggests that "this compound" may be a novel compound, an internal project name not yet disclosed, or a potential typographical error. The following guide, therefore, addresses the broader categories of compounds that emerged during the search, providing a framework for understanding related structural analogues and their biological activities.
While the specific entity "this compound" remains elusive, our investigation pointed towards two significant areas of research that may be relevant: Chemically Modified Tetracyclines (CMTs) and analogues of Interleukin-2 (B1167480) (IL-2). This whitepaper will explore these two classes of molecules, presenting data in the requested format to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Section 1: Chemically Modified Tetracyclines (CMTs)
Chemically modified tetracyclines are analogues of the well-known antibiotic tetracycline (B611298) that have been engineered to remove their antimicrobial activity while retaining and enhancing other biological functions, such as anti-inflammatory and anti-cancer properties.
Mechanism of Action
One of the key mechanisms of action for some CMTs is the inhibition of cyclooxygenase-2 (COX-2) mediated prostaglandin (B15479496) E2 (PGE2) production.[1] Unlike traditional tetracyclines that can increase COX-2 expression, certain CMTs, such as CMT-3 and CMT-8, have been shown to inhibit both nitric oxide (NO) and PGE2 production.[1] This is achieved through the inhibition of COX-2 enzyme activity directly, rather than affecting its mRNA accumulation.[1]
The signaling pathway can be visualized as follows:
Quantitative Data on CMT Activity
| Compound | Target | IC50 (µM) |
| Complex I | COX-1 | 12.5 |
| Complex Ia | COX-1 | 13.5 |
| Complex I | COX-2 | 14 |
| Complex Ia | COX-2 | 14.5 |
| Data derived from studies on bimetallic complexes with anti-inflammatory properties.[2] |
Experimental Protocols
Western Blot Analysis for COX-2 Protein Expression:
-
Cell Culture and Treatment: A549 human epithelial cells are cultured to near confluence. Cells are then treated with the desired concentrations of CMTs (e.g., CMT-3, CMT-8) or control vehicle for a specified time.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against COX-2 overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Section 2: Interleukin-2 (IL-2) Analogues
Interleukin-2 is a cytokine that plays a crucial role in the immune response. Efforts in drug development have focused on creating IL-2 analogues with improved therapeutic properties, such as enhanced anti-tumor activity and reduced side effects.
Mechanism of Action and Structural Analogues
One strategy to modify IL-2 is through PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the protein. Site-specific PEGylation can alter the binding affinity of IL-2 to its different receptor subunits (IL-2Rα, IL-2Rβ, and IL-2Rγ), thereby modulating its downstream signaling and cellular effects.[3] For example, a pegylated rhIL-2 (Y45-PEG-rhIL-2) was shown to have reduced affinity for IL-2Rα while maintaining a relatively stronger interaction with IL-2Rβ. This biased receptor binding can shift the immune response towards effector T cells over regulatory T cells, leading to enhanced anti-tumor activity.
The JAK-STAT signaling pathway is a primary downstream target of IL-2 receptor activation.
Quantitative Data on IL-2 Analogue Activity
The binding affinities and functional activity of IL-2 analogues can be quantified to compare their properties.
| Analogue | Target | Affinity / Activity | Fold Change vs. rhIL-2 |
| Y45-PEG-rhIL-2 | IL-2Rα | Reduced Affinity | ~1/250 |
| Y45-PEG-rhIL-2 | IL-2Rβ | Reduced Affinity | ~1/3 |
| Y45-PEG-rhIL-2 | JAK-STAT5 Signaling (CTLL-2 cells) | Reduced Activity | ~1/300 |
| Y45-PEG-rhIL-2 | JAK-STAT5 Signaling (YT cells) | Reduced Activity | ~1/3 |
| Data for a site-specifically pegylated recombinant human IL-2. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Receptor Binding Affinity:
-
Chip Preparation: An appropriate sensor chip (e.g., CM5) is activated. Recombinant human IL-2Rα or IL-2Rβ is immobilized on the chip surface.
-
Analyte Injection: A series of concentrations of the IL-2 analogue (e.g., Y45-PEG-rhIL-2) are injected over the chip surface at a constant flow rate.
-
Data Acquisition: The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The association and dissociation rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from these rates.
References
- 1. A novel mechanism of action of chemically modified tetracyclines: inhibition of COX-2-mediated prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in vitro biological activity studies of Cu-M (M = Cu2+, Co2+, Ni2+, Mn2+, Zn2+) bimetallic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Biological activity and antitumor effect of long-acting recombinant human interleukin-2 drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
cTEV6-2 in vitro characterization
An in-depth search for "cTEV6-2" did not yield any specific information regarding its in vitro characterization, mechanism of action, signaling pathways, or associated experimental protocols. The search results provided information on various other molecules, but none were identified as this compound.
This suggests that "this compound" may be a highly specific, novel, or proprietary compound not yet described in publicly accessible scientific literature. It is also possible that there is a typographical error in the provided topic name.
Due to the absence of any available data on this compound, it is not possible to fulfill the request for a technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the nomenclature and consult internal documentation or proprietary databases that may contain information on this specific molecule. Without foundational information on this compound, a comprehensive technical guide cannot be constructed.
No Publicly Available Toxicity Data for cTEV6-2
Despite a comprehensive search of scientific and medical databases, no preliminary toxicity data, experimental protocols, or related signaling pathways for a substance designated "cTEV6-2" have been found.
This inquiry, aimed at providing an in-depth technical guide for researchers, scientists, and drug development professionals, could not be fulfilled due to the absence of any publicly available information on "this compound." Searches for this term, as well as associated phrases such as "this compound drug development," "this compound mechanism of action," and "this compound scientific literature," did not yield any relevant results.
The lack of information suggests that "this compound" may be an internal codename for a very early-stage compound that has not yet been disclosed in publications or public forums. It is also possible that the designation is a typographical error.
Without any foundational information about the nature of this compound, its biological target, or its intended therapeutic area, it is impossible to provide the requested technical guide, including data tables, experimental methodologies, and visualizations of signaling pathways.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company for details regarding its toxicological profile.
An In-depth Technical Guide to Engineered TEV Protease Variants and their Intellectual Property Landscape
Disclaimer: No direct patent or intellectual property information was found for the specific term "cTEV6-2." This guide provides a comprehensive overview of the core technology of Tobacco Etch Virus (TEV) protease variants, a field with significant intellectual property activity, which is likely the subject of interest.
Introduction
Tobacco Etch Virus (TEV) protease is a highly sequence-specific cysteine protease that has become an indispensable tool in biotechnology and drug development.[1][2][3] Its primary utility lies in its ability to recognize a specific seven-amino-acid sequence (ENLYFQG/S) and cleave between the glutamine and the glycine/serine residues.[4][5][6] This specificity allows for the precise removal of affinity tags from recombinant proteins, a critical step in producing pure, native proteins for research and therapeutic applications.[2][7] However, the wild-type enzyme possesses limitations, including auto-inactivation, low catalytic rates, and poor solubility, which has spurred the development of numerous engineered variants with improved characteristics.[2][3][8] This guide delves into the technical aspects of these variants, the associated intellectual property, and the experimental protocols used for their characterization.
Core Technology: TEV Protease and its Variants
The core technology revolves around the 27 kDa catalytic domain of the TEV nuclear inclusion a (NIa) protein.[4][7] The intellectual property in this area is focused on creating novel TEV protease variants with enhanced properties that are more suitable for industrial and therapeutic applications. These improvements are typically achieved through protein engineering and directed evolution techniques.
Key Areas of Innovation and Intellectual Property:
-
Enhanced Stability: A major drawback of the wild-type TEV protease is its propensity for self-cleavage (autolysis), leading to inactivation. A common strategy to overcome this is the introduction of mutations at the primary autolysis site, such as the S219V mutation, which significantly increases the enzyme's stability.[2][8]
-
Improved Catalytic Efficiency: The slow catalytic rate of the wild-type enzyme can be a bottleneck in high-throughput applications.[1][3] Researchers have employed directed evolution to generate variants with significantly higher catalytic efficiency.[3][9]
-
Altered Substrate Specificity: While the high specificity of TEV protease is a key advantage, the ability to alter this specificity would broaden its applications. Engineered variants have been developed that can recognize and cleave different amino acid sequences.[1][10]
-
Increased Solubility: The wild-type protease can be poorly soluble when expressed recombinantly.[2] Mutations have been introduced to improve its solubility and yield.[8][11]
-
Chimeric and Fusion Constructs: Patents also cover fusion proteins that incorporate a TEV protease domain. These can be designed as inducible systems where the protease activity is controlled by an external factor.[9][12] For example, a chimeric protein might fuse a TEV protease domain to a binding domain, allowing for targeted cleavage.
Quantitative Data on TEV Protease Variants
The following table summarizes typical quantitative data that would be found in patents and publications describing novel TEV protease variants. The values presented are illustrative and represent the types of data used to support claims of improvement over the wild-type enzyme.
| Variant | Key Mutations | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | Solubility (mg/mL) | Autolysis Rate (%/hr) | Reference |
| Wild-Type TEV | None | ~9,600 | ~0.5 | ~10 | Generic Data |
| TEV-S219V | S219V | ~9,000 | ~0.6 | <1 | [2][8] |
| High-Efficiency Variant | e.g., S153N | >100,000 | ~0.8 | <1 | [3][9] |
| Solubility-Enhanced Variant | e.g., L56V, S135G | ~10,000 | >2.0 | <1 | [8][11] |
Experimental Protocols
Detailed methodologies are crucial for the validation and patenting of new TEV protease variants. Below are representative protocols for key experiments.
1. Expression and Purification of TEV Protease Variants
-
Objective: To produce and purify recombinant TEV protease variants for characterization.
-
Methodology:
-
The gene encoding the TEV protease variant is cloned into an expression vector, typically with a polyhistidine (His) tag.
-
The vector is transformed into a suitable expression host, such as E. coli BL21(DE3).
-
Protein expression is induced (e.g., with IPTG) and the cells are cultured.
-
Cells are harvested by centrifugation and lysed (e.g., by sonication).
-
The His-tagged TEV protease is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
The purified protein is dialyzed into a suitable storage buffer and its concentration is determined.
-
2. In Vitro Cleavage Assay
-
Objective: To determine the catalytic activity of the TEV protease variant.
-
Methodology:
-
A substrate protein is designed containing the TEV protease recognition sequence flanked by two different protein domains (e.g., GST and MBP).
-
The purified TEV protease variant is incubated with the substrate protein at a specific temperature (e.g., 30°C).
-
Aliquots are taken at different time points and the reaction is stopped (e.g., by adding SDS-PAGE loading buffer).
-
The samples are analyzed by SDS-PAGE to visualize the cleavage of the substrate into its constituent domains.
-
The intensity of the protein bands is quantified to determine the rate of cleavage.
-
3. Kinetic Analysis
-
Objective: To determine the kinetic parameters (kcat and KM) of the TEV protease variant.
-
Methodology:
-
A fluorescently labeled peptide substrate containing the TEV recognition sequence is used.
-
The cleavage of the peptide by the TEV protease variant is monitored in real-time using a fluorometer.
-
The initial reaction velocities are measured at various substrate concentrations.
-
The data is fitted to the Michaelis-Menten equation to determine the kcat and KM values.
-
Visualizations: Signaling Pathways and Workflows
TEV Protease Mechanism of Action
Caption: Mechanism of TEV protease action.
Experimental Workflow for TEV Variant Characterization
References
- 1. WO2024033427A1 - Variants of tev protease and uses thereof - Google Patents [patents.google.com]
- 2. TEV protease - Wikipedia [en.wikipedia.org]
- 3. Directed evolution improves the catalytic efficiency of TEV protease | Springer Nature Experiments [experiments.springernature.com]
- 4. patents.justia.com [patents.justia.com]
- 5. JP2022504842A - TEV protease variants, fusion proteins thereof, preparation methods and uses - Google Patents [patents.google.com]
- 6. biolabmix.ru [biolabmix.ru]
- 7. WO2022093741A1 - Mutant proteases and uses thereof - Google Patents [patents.google.com]
- 8. Construction, Investigation and Application of TEV Protease Variants with Improved Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2022023963A1 - Development of a new engineered tobacco etch virus (tev) protease activable in the cytosol or secretory pathway - Google Patents [patents.google.com]
- 10. Engineering of TEV protease variants by yeast ER sequestration screening (YESS) of combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2016193696A1 - Cell - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cTEV6-2, a novel, potent, and specific covalent inhibitor of the Tobacco Etch Virus (TEV) protease. This compound, a thioether-cyclized macrocyclic peptide, was identified through an innovative mRNA display platform and represents a significant advancement in the development of targeted covalent inhibitors.
Core Chemical Structure and Properties
This compound is a derivative of the linear peptide TEV6, which has the amino acid sequence MCDNEPLCIWGCG[1]. The cyclization is achieved through a 1,3-dibromoacetone-vinyl sulfone (DBA-VS) linker, which forms a stable thioether bond with the cysteine residues. This unique C-terminal cyclization confers high potency and specificity to the molecule[1].
While a definitive 2D structure from experimental determination is not publicly available, a representative structure illustrating the macrocyclic nature and the covalent warhead can be conceptualized based on its peptide sequence and the chemistry of the linker. The vinyl sulfone moiety acts as the covalent warhead that targets the active site cysteine of TEV protease.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C63H93N17O22S3 | [MedChemExpress] |
| Molecular Weight | 1536.71 g/mol | [MedChemExpress] |
| Description | A thioether-cyclized macrocyclic peptide with a unique C-terminal cyclization. | [1] |
| Parent Peptide Sequence (TEV6) | MCDNEPLCIWGCG | [1] |
Mechanism of Action: Covalent Inhibition of TEV Protease
This compound functions as a highly potent and specific inhibitor of TEV protease through a covalent mechanism of action. The vinyl sulfone moiety of the linker acts as an electrophilic warhead that specifically targets the nucleophilic thiol group of the cysteine residue (C151) in the active site of the TEV protease[1]. This results in the formation of an irreversible covalent bond, leading to the inactivation of the enzyme.
The macrocyclic structure of this compound plays a crucial role in its high affinity and specificity. The peptide sequence EPLCIWGC is predicted to fit into the substrate-binding pocket of the TEV protease, positioning the covalent warhead for optimal reaction with the catalytic cysteine[1].
References
Methodological & Application
Application Notes: cTEV6-2, a Novel JAK1-Selective Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
cTEV6-2 is a potent and highly selective small molecule inhibitor of Janus Kinase 1 (JAK1). The JAK/STAT signaling pathway is a critical cascade in the immune system, regulating lymphocyte development, activation, and differentiation.[1] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[2][3] this compound offers a valuable tool for researchers studying the specific roles of JAK1-mediated signaling in these pathological processes. Its high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) minimizes off-target effects, enabling more precise investigation of JAK1-dependent cellular functions.[1]
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of JAK1. This prevents the autophosphorylation of JAK1 and its subsequent phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1] The inhibition of STAT phosphorylation, particularly STAT3 at the Tyr705 residue, blocks the dimerization and nuclear translocation of STAT proteins, thereby preventing the transcription of target genes involved in inflammation and cell proliferation.
Quantitative Data Summary
The following tables summarize the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 3.2 | - |
| JAK2 | > 450 | > 140-fold |
| JAK3 | > 2500 | > 780-fold |
| TYK2 | > 2200 | > 680-fold |
Table 2: Cellular Inhibitory Activity of this compound in various cell lines
| Cell Line | Assay Type | IC50 (nM) |
| HeLa (Human cervical cancer) | p-STAT3 Inhibition (IL-6 stimulated) | 15.8 |
| U-937 (Human histiocytic lymphoma) | p-STAT3 Inhibition (IL-6 stimulated) | 21.4 |
| A549 (Human lung carcinoma) | Cell Viability (MTT Assay, 72h) | > 10,000 |
| PBMC (Human peripheral blood mononuclear cells) | Cell Viability (MTT Assay, 72h) | > 10,000 |
Experimental Protocols
Protocol 1: Assessment of this compound on JAK1/STAT3 Signaling by Western Blot
This protocol details the procedure to measure the inhibitory effect of this compound on the phosphorylation of STAT3 in response to cytokine stimulation in cultured cells.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, U-937)
-
Complete cell culture medium
-
Cytokine stimulant (e.g., human IL-6)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-STAT3 Tyr705, total STAT3, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Table 3: Recommended Antibodies and Dilutions for Western Blot
| Antibody | Host | Recommended Dilution | Example Vendor (Cat#) |
| Phospho-STAT3 (Tyr705) | Rabbit | 1:1000 | Cell Signaling Technology (9145) |
| STAT3 | Mouse | 1:1000 | Cell Signaling Technology (9139) |
| β-Actin | Rabbit | 1:5000 | Cell Signaling Technology (4970) |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 - 1:10,000 | Cell Signaling Technology (7076) |
| Anti-mouse IgG, HRP-linked | Horse | 1:2000 - 1:10,000 | Cell Signaling Technology (7076) |
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the culture medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO). Incubate for 2 hours at 37°C.
-
Cytokine Stimulation: Add the cytokine stimulant (e.g., IL-6 at a final concentration of 100 ng/mL) to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a cell line of interest. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the dilutions to the respective wells. Include a vehicle control and a no-cell background control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.
Caption: Experimental workflow for Western Blot analysis of p-STAT3.
References
Application Notes and Protocols for Telisotuzumab Vedotin (Teliso-V) in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telisotuzumab vedotin, also known as Teliso-V or ABBV-399, is an antibody-drug conjugate (ADC) that has emerged as a promising therapeutic agent for cancers overexpressing the c-Met receptor.[1][2][3][4][5] This document provides detailed application notes and protocols for the utilization of Teliso-V in preclinical animal models, intended to guide researchers in the design and execution of their studies. Teliso-V is a first-in-class ADC directed against c-Met, a receptor tyrosine kinase that is often overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), and is associated with poor prognosis.
The therapeutic strategy of Teliso-V involves the specific targeting of c-Met-expressing tumor cells. The ADC consists of a humanized monoclonal antibody, ABT-700, which binds to c-Met, linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a cleavable linker. This targeted delivery system allows for the potent cytotoxic payload to be released directly within the cancer cells, thereby minimizing systemic toxicity.
Mechanism of Action
The mechanism of action of Telisotuzumab vedotin involves a multi-step process that leverages the specificity of the antibody and the potency of the cytotoxic payload.
-
Binding: The ABT-700 antibody component of Teliso-V binds with high affinity to the c-Met receptor on the surface of tumor cells.
-
Internalization: Upon binding, the Teliso-V/c-Met complex is internalized by the tumor cell.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the active cytotoxic agent, MMAE.
-
Apoptosis: MMAE disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).
This targeted approach allows Teliso-V to be effective in tumors that are dependent on c-Met signaling as well as those that overexpress c-Met without pathway dependence.
Application in Animal Models
Preclinical studies in animal models are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of Teliso-V. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to assess the anti-tumor activity of c-Met targeted therapies.
Recommended Animal Models
-
Xenograft Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are recommended for establishing xenografts of human cancer cell lines or patient-derived xenografts (PDXs) that overexpress c-Met.
-
Cell Line-Derived Xenografts (CDX): Utilize human cancer cell lines with known c-Met expression levels (e.g., from NSCLC, gastric, or head and neck cancers).
-
Patient-Derived Xenografts (PDX): Implantation of tumor fragments from patients can provide a more clinically relevant model to assess therapeutic response.
-
Experimental Protocols
1. Tumor Implantation and Growth Monitoring
-
Cell Preparation: Culture c-Met positive human tumor cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Implantation: Subcutaneously inject tumor cells (typically 1 x 10^6 to 1 x 10^7 cells per mouse) into the flank of the mice.
-
Tumor Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
2. Dosing and Administration
-
Formulation: Reconstitute lyophilized Teliso-V in sterile water for injection or as specified by the manufacturer. Further dilute with a suitable vehicle (e.g., 5% dextrose in water) to the final desired concentration.
-
Route of Administration: Intravenous (i.v.) injection via the tail vein is the recommended route for systemic delivery.
-
Dosing Regimen: Based on preclinical studies of similar ADCs, a starting point for dose-ranging studies could be in the range of 1-10 mg/kg, administered once every one to three weeks. Dose and schedule optimization will be necessary for different tumor models.
3. Efficacy Assessment
-
Primary Endpoint: Tumor growth inhibition (TGI). This is calculated by comparing the change in tumor volume in the treated groups to the control group.
-
Secondary Endpoints:
-
Tumor regression.
-
Time to tumor progression.
-
Overall survival.
-
Body weight measurements (as an indicator of toxicity).
-
4. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Studies: Collect blood samples at various time points after Teliso-V administration to determine the plasma concentration of the total antibody, conjugated ADC, and free MMAE.
-
PD Studies: Collect tumor and normal tissue samples to assess:
-
c-Met receptor occupancy by Teliso-V.
-
Internalization of the ADC.
-
Levels of MMAE in the tumor.
-
Biomarkers of apoptosis (e.g., cleaved caspase-3) in tumor tissue.
-
5. Toxicology Studies
-
Acute and Chronic Toxicity: Conduct dose-escalation studies to determine the maximum tolerated dose (MTD). Monitor animals for clinical signs of toxicity, changes in body weight, and hematological and clinical chemistry parameters.
-
Histopathology: At the end of the study, perform a comprehensive necropsy and histopathological examination of major organs to identify any potential target organs of toxicity.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 21 (mm³) | % TGI | p-value |
| Vehicle Control | - | QW | 1500 ± 250 | - | - |
| Teliso-V | 3 | QW | 500 ± 150 | 67 | <0.01 |
| Teliso-V | 10 | QW | 150 ± 50 | 90 | <0.001 |
Table 2: Example of Body Weight Change Data
| Treatment Group | Dose (mg/kg) | Schedule | Mean % Body Weight Change at Day 21 |
| Vehicle Control | - | QW | +5% |
| Teliso-V | 3 | QW | +2% |
| Teliso-V | 10 | QW | -3% |
Experimental Workflow Visualization
Conclusion
Telisotuzumab vedotin represents a significant advancement in the targeted therapy of c-Met overexpressing cancers. The successful application of Teliso-V in preclinical animal models is a critical step in its development pipeline. The protocols and guidelines presented in this document are intended to provide a framework for researchers to conduct robust and reproducible studies to further elucidate the therapeutic potential of this promising antibody-drug conjugate. Adherence to detailed experimental design and rigorous data analysis will be paramount in advancing our understanding of Teliso-V and its potential translation to the clinical setting.
References
- 1. ajmc.com [ajmc.com]
- 2. adcreview.com [adcreview.com]
- 3. news.abbvie.com [news.abbvie.com]
- 4. ABBV-399, a c-Met Antibody-Drug Conjugate that Targets Both MET-Amplified and c-Met-Overexpressing Tumors, Irrespective of MET Pathway Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Application Notes and Protocols: cTEV6-2 Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
cTEV6-2 is a novel recombinant protein with significant therapeutic potential. As with any biopharmaceutical candidate, a thorough understanding of its solubility and stability is paramount for successful process development, formulation, and ultimately, clinical application.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the solubility and stability of this compound. The following sections detail experimental methodologies, present hypothetical data for this compound, and offer guidance on data interpretation.
Solubility Assessment
The solubility of a therapeutic protein is a critical attribute that influences its manufacturability, formulation, and bioavailability.[3][4] Poor solubility can lead to challenges in purification, aggregation, and reduced efficacy. This section outlines protocols for determining both the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Protocol
Kinetic solubility measures the ability of a compound, initially dissolved in an organic solvent like DMSO, to remain in solution when diluted into an aqueous buffer.[5] This is often used in early-stage screening to identify potential solubility issues.[5]
Objective: To determine the kinetic solubility of this compound in a standard phosphate-buffered saline (PBS).
Materials:
-
This compound lyophilized powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock solution in DMSO.
-
Add 2 µL of each dilution to a 96-well plate in triplicate.
-
Add 98 µL of PBS, pH 7.4, to each well to achieve a final DMSO concentration of 2%.
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer at a wavelength of 620 nm. Alternatively, measure the absorbance at 620 nm with a spectrophotometer.
-
The kinetic solubility limit is defined as the highest concentration of this compound that does not show a significant increase in turbidity or absorbance compared to the buffer control.
Thermodynamic Solubility Protocol
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[5] This is a more accurate measure and is crucial for formulation development.
Objective: To determine the thermodynamic solubility of this compound in various buffer systems.
Materials:
-
This compound lyophilized powder
-
A range of buffers (e.g., acetate, citrate, phosphate, Tris) at various pH values (e.g., 5.0, 6.0, 7.0, 8.0)
-
Microcentrifuge tubes
-
End-over-end rotator
-
HPLC system with a suitable column for protein quantification
Procedure:
-
Add an excess amount of lyophilized this compound powder to microcentrifuge tubes containing 1 mL of each buffer.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) on an end-over-end rotator for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 30 minutes to pellet the undissolved protein.
-
Carefully collect the supernatant without disturbing the pellet.
-
Determine the concentration of this compound in the supernatant using a validated HPLC method.
-
The measured concentration represents the thermodynamic solubility of this compound in that specific buffer.
Hypothetical Solubility Data for this compound
The following tables summarize hypothetical solubility data for this compound based on the protocols described above.
Table 1: Kinetic Solubility of this compound in PBS
| Parameter | Value |
| Solvent | PBS, pH 7.4 |
| Incubation Time | 2 hours |
| Temperature | 25°C |
| Kinetic Solubility | > 200 µM |
Table 2: Thermodynamic Solubility of this compound in Various Buffers
| Buffer System | pH | Temperature (°C) | Thermodynamic Solubility (mg/mL) |
| Acetate | 5.0 | 25 | 15.2 |
| Citrate | 6.0 | 25 | 25.8 |
| Phosphate | 7.0 | 25 | 55.1 |
| Tris | 8.0 | 25 | 42.5 |
| Acetate | 5.0 | 4 | 10.5 |
| Citrate | 6.0 | 4 | 18.9 |
| Phosphate | 7.0 | 4 | 40.3 |
| Tris | 8.0 | 4 | 31.7 |
Stability Assessment
Protein stability is a critical quality attribute that can be affected by temperature, pH, and storage conditions.[1][2] Stability testing is essential to determine the shelf-life and appropriate storage conditions for a biopharmaceutical product.[6]
Thermal Stability Protocol (Differential Scanning Fluorimetry - DSF)
DSF is a high-throughput method used to determine the thermal stability of a protein by measuring its melting temperature (Tm).
Objective: To determine the melting temperature (Tm) of this compound as an indicator of its thermal stability.
Materials:
-
This compound protein solution
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument
-
96-well PCR plates
Procedure:
-
Prepare a working solution of this compound at a concentration of 2 mg/mL in the desired buffer.
-
Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock in the same buffer.
-
In a 96-well PCR plate, mix 24 µL of the this compound solution with 1 µL of the 50x SYPRO Orange dye per well.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a heating rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The Tm is the temperature at which the fluorescence signal is at its maximum, corresponding to the protein's unfolding midpoint.
Freeze-Thaw Stability Protocol
This protocol assesses the stability of this compound after repeated cycles of freezing and thawing, which can occur during storage and handling.[6]
Objective: To evaluate the impact of multiple freeze-thaw cycles on the integrity and aggregation of this compound.
Materials:
-
This compound protein solution at a known concentration
-
-80°C freezer
-
Water bath or heat block
-
Size-Exclusion Chromatography (SEC-HPLC) system
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Aliquot the this compound solution into multiple microcentrifuge tubes.
-
Freeze the aliquots rapidly at -80°C.
-
Thaw the aliquots at room temperature or in a 25°C water bath. This constitutes one freeze-thaw cycle.
-
Take a sample for analysis after 1, 3, and 5 freeze-thaw cycles.
-
Analyze the samples for aggregation and degradation using SEC-HPLC.
-
Analyze the samples for changes in particle size distribution using DLS.
-
Compare the results to a control sample that has not undergone any freeze-thaw cycles.
Hypothetical Stability Data for this compound
The following tables summarize hypothetical stability data for this compound.
Table 3: Thermal Stability (Tm) of this compound in Different Buffers
| Buffer System | pH | Tm (°C) |
| Acetate | 5.0 | 58.2 |
| Citrate | 6.0 | 62.5 |
| Phosphate | 7.0 | 65.1 |
| Tris | 8.0 | 63.8 |
Table 4: Freeze-Thaw Stability of this compound in PBS, pH 7.4
| Number of Freeze-Thaw Cycles | Monomer Purity (%) by SEC-HPLC | Aggregate (%) by SEC-HPLC | Average Particle Diameter (nm) by DLS |
| 0 (Control) | 99.5 | 0.5 | 10.2 |
| 1 | 99.3 | 0.7 | 10.5 |
| 3 | 98.8 | 1.2 | 11.8 |
| 5 | 97.5 | 2.5 | 15.3 |
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for this compound solubility and stability testing.
Hypothetical Signaling Pathway for this compound Therapeutic Action
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its therapeutic effect. This example assumes this compound is an inhibitor of a receptor tyrosine kinase (RTK) involved in a cancer-related pathway.
Caption: Hypothetical this compound signaling pathway.
Conclusion
The protocols and data presented in these application notes provide a framework for the comprehensive evaluation of this compound solubility and stability. The hypothetical data suggests that this compound exhibits favorable solubility and stability profiles, particularly in neutral pH buffer systems. However, it is crucial to perform these experiments with the actual this compound protein to obtain accurate and reliable data for guiding further development and formulation activities. The provided workflows and diagrams serve as a guide for designing and implementing a robust characterization strategy for this promising therapeutic candidate.
References
- 1. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation & protein stability [mab.blt.kit.edu]
- 3. Protein Design: From the Aspect of Water Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Application Notes & Protocols: Split-Cas9 Systems in CRISPR-Cas9 Gene Editing
Audience: Researchers, scientists, and drug development professionals.
Note: The specific term "cTEV6-2" was not identified in publicly available literature in the context of CRISPR-Cas9 gene editing. The following application notes and protocols are based on well-documented and functionally similar split-Cas9 systems, including intein-mediated and chemically inducible systems, which are central to advanced CRISPR-Cas9 studies.
Introduction to Split-Cas9 Systems
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a powerful tool for genome editing.[1][2][3] However, the large size of the Cas9 protein (over 4 kb) presents a significant challenge for its delivery into cells, particularly when using viral vectors with limited packaging capacity like adeno-associated viruses (AAVs).[4][5][6] To overcome this limitation, split-Cas9 systems have been developed.[4][5][7] In these systems, the Cas9 protein is divided into two inactive fragments. These fragments are then reconstituted inside the target cell to form a functional enzyme, enabling gene editing.[4][5] This approach not only solves the delivery issue but also offers a platform for inducible and cell-type-specific genome editing.[7][8]
Two primary strategies for reconstituting Cas9 are intein-mediated trans-splicing and chemically induced dimerization.
-
Intein-Mediated Split-Cas9: This system utilizes split inteins, which are protein domains that can excise themselves from a precursor protein and ligate the flanking sequences (exteins) with a peptide bond.[5][9] The N-terminal and C-terminal fragments of Cas9 are fused to the corresponding N- and C-terminal halves of a split intein. When both fusion proteins are co-expressed in the same cell, the intein fragments associate and catalyze their own excision, joining the two Cas9 fragments to form a full-length, active protein.[4][5]
-
Chemically Inducible Split-Cas9: In this approach, the Cas9 fragments are fused to domains that dimerize in the presence of a specific small molecule.[7] For example, by fusing the fragments to FKBP and FRB domains, the addition of rapamycin (B549165) can induce their dimerization and reconstitute Cas9 activity.[7] This allows for precise temporal control over gene editing.
Key Applications
-
Gene Therapy: Split-Cas9 systems are particularly valuable for in vivo gene therapy, where AAVs are a common delivery vehicle. By packaging the two Cas9 fragments into separate AAVs, the size limitation is bypassed.[4][5][6]
-
Plant Genome Editing: Similar to viral delivery in mammals, virus-assisted delivery of CRISPR/Cas9 components in plants is constrained by packaging capacity. Split-nCas9 systems have been developed for applications like base editing in plants.[8][9]
-
Enhanced Specificity: By placing each half of the split-Cas9 under the control of a different tissue-specific promoter, Cas9 activity can be restricted to cells where both promoters are active, thereby increasing the specificity of gene editing.[7]
-
Controlled Gene Editing: Chemically inducible systems provide temporal control over Cas9 activity, which can help to reduce off-target effects by limiting the time the active nuclease is present in the cell.[7][10]
Data Presentation: Performance of Split-Cas9 Systems
The efficiency of split-Cas9 systems is a critical parameter for their application. The following tables summarize quantitative data from various studies, comparing the activity of split-Cas9 to wild-type Cas9.
| System | Target Gene/Reporter | Cell Line | Editing Efficiency (% Indels) | Reference |
| Wild-type SpCas9 | EMX1 | HEK293FT | ~25-30% | [7] |
| Split-Cas9 (v1) | Fus | N2a | ~15% | [4] |
| Split-Cas9 (v2) | Fus | N2a | ~10% | [4] |
| Wild-type SpCas9 | Reporter | AAVS1 TLR | ~20% (NHEJ) | [4] |
| Split-Cas9 (v1) | Reporter | AAVS1 TLR | ~20% (NHEJ) | [4] |
| Split-Cas9 (v2) | Reporter | AAVS1 TLR | ~15% (NHEJ) | [4] |
| Rapamycin-inducible | EMX1 | HEK293FT | Moderate (with rapamycin) | [7] |
| System | Delivery Method | Target Gene | HDR Efficiency Increase (vs. WT Cas9) | Reference |
| Split-Cas9D10A Nickase | Dual Plasmid | Reporter | Increased HDR | [5] |
| Cas9-CtIP Fusion | Plasmid | AAVS1 | ~2-fold | [11][12] |
| THAP11-fused CRISPR + Valnemulin | Plasmid | EGFP tagging | Up to 6-fold | [13] |
Experimental Protocols
Protocol 1: Intein-Mediated Split-Cas9 Gene Editing in Mammalian Cells
This protocol is based on the methodology described by Truong et al. (2015).[4][5]
1. Plasmid Construction:
- The N-terminal fragment of S. pyogenes Cas9 (e.g., amino acids 1-573 for v1) is fused to the N-terminal fragment of the Npu split intein (N-intein).
- The C-terminal fragment of Cas9 (e.g., amino acids 574-1368 for v1) is fused to the C-terminal fragment of the Npu split intein (C-intein).
- Each fusion construct should be cloned into a mammalian expression vector with a suitable promoter (e.g., CBh).
- A separate plasmid expressing the single guide RNA (sgRNA) targeting the gene of interest under a U6 promoter is also required.
2. Cell Culture and Transfection:
- HEK293T or Neuro-2a cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
- For transfection, plate cells to reach 70-80% confluency on the day of transfection.
- Co-transfect the cells with the N-Cas9-N-intein plasmid, the C-intein-C-Cas9 plasmid, and the sgRNA plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.
3. Analysis of Gene Editing Efficiency:
- Harvest genomic DNA from the cells 48-72 hours post-transfection.
- Amplify the target genomic region by PCR.
- Use a mismatch cleavage assay, such as the T7 Endonuclease I (T7E1) assay, to detect insertions and deletions (indels).
- Alternatively, use Sanger sequencing of the PCR products followed by analysis with a tool like TIDE (Tracking of Indels by Decomposition) or next-generation sequencing for more quantitative results.
Protocol 2: AAV Delivery of Intein-Mediated Split-Cas9
This protocol is an extension of Protocol 1 for in vivo applications.[4][5]
1. AAV Vector Production:
- Clone the N-Cas9-N-intein and C-intein-C-Cas9 expression cassettes into separate AAV plasmids.
- Produce high-titer recombinant AAVs (e.g., AAV2) for each construct by co-transfecting HEK293T cells with the AAV vector plasmid, a helper plasmid, and a Rep/Cap plasmid.
- Purify and concentrate the AAV particles.
2. In Vivo Delivery:
- Co-inject the two AAV preparations (one for each Cas9 fragment) and a third AAV expressing the sgRNA into the target tissue of the model organism.
3. Analysis:
- After a suitable incubation period, harvest the target tissue and extract genomic DNA.
- Analyze gene editing efficiency as described in Protocol 1.
Visualizations
Caption: Intein-mediated trans-splicing of split-Cas9.
Caption: AAV-mediated delivery workflow for split-Cas9.
Troubleshooting and Considerations
-
Editing Efficiency: The efficiency of split-Cas9 systems can be lower than that of wild-type Cas9. It is crucial to optimize the split site within the Cas9 protein and the choice of inteins or dimerization domains.[4]
-
Off-Target Effects: While split-Cas9 systems can be designed to enhance specificity, off-target effects should still be carefully evaluated. Using high-fidelity Cas9 variants in a split format can further mitigate this issue. Limiting the expression time of the Cas9 components, for instance with inducible systems, is also a valid strategy.[10]
-
Delivery: For viral delivery, the tropism of the chosen AAV serotype must be appropriate for the target tissue. The titers of the different viral vectors should be balanced to ensure stoichiometric expression of the Cas9 fragments and the sgRNA.
-
Immunogenicity: The expression of a bacterial protein like Cas9 can elicit an immune response. The transient expression from non-integrating vectors like AAV or the use of inducible systems to limit expression duration can help manage this.
Conclusion
Split-Cas9 systems represent a significant advancement in CRISPR-Cas9 technology, addressing key challenges in delivery and control. By enabling the use of vectors with limited packaging capacity and providing mechanisms for inducible and cell-type-specific gene editing, these systems expand the therapeutic potential of CRISPR-Cas9. The protocols and data presented here provide a framework for the application of split-Cas9 systems in various research and drug development settings.
References
- 1. Gene Editing and CRISPR Therapeutics: Strategies Taught by Cell and Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. News: CRISPR Epigenetic Editing Delivers Durable Multiplexed Gene Silencing in T Cells - CRISPR Medicine [crisprmedicinenews.com]
- 3. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 4. Multi-input chemical control of protein dimerization for programming graded cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traceless protein splicing utilizing evolved split inteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. engineering-a-cas9-tevi-fusion-for-generation-of-precise-deletions | Crispr Update [crisprupdate.com]
- 7. Split-inteins and their bioapplications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of a Split Intein with Exceptional Protein Splicing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Protein Splicing of Inteins: A Powerful Tool in Synthetic Biology [frontiersin.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. CtIP fusion to Cas9 enhances transgene integration by homology-dependent repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CtIP fusion to Cas9 enhances transgene integration by homology-dependent repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intein-mediated cytoplasmic reconstitution of a split toxin enables selective cell ablation in mixed populations and tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
cTEV6-2: Application Notes and Protocols for TEV Protease Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cTEV6-2, a potent covalent inhibitor of Tobacco Etch Virus (TEV) protease, in protein binding and inhibition assays.
Introduction
This compound is a thioether-cyclized macrocyclic peptide that acts as a highly potent and specific covalent inhibitor of TEV protease.[1] TEV protease is a widely used enzymatic tool in biotechnology for the cleavage of fusion tags from recombinant proteins. The high specificity of TEV protease for its recognition sequence (ENLYFQ/G) makes it an invaluable reagent; however, the ability to specifically and potently inhibit its activity is crucial for controlling cleavage reactions and for studying the enzyme's function. This compound offers a powerful tool for such applications.
Mechanism of Action
This compound functions by covalently modifying the catalytic cysteine residue (C151) in the active site of TEV protease.[1] This irreversible binding leads to the inactivation of the enzyme. The high affinity and covalent nature of this interaction make this compound an exceptionally potent inhibitor.
Caption: Covalent inhibition of TEV protease by this compound.
Quantitative Data
The inhibitory potency of this compound against TEV protease has been determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of an inhibitor.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | TEV Protease | Enzymatic Inhibition Assay | 81.7 | [1] |
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory activity of this compound against TEV protease using a fluorogenic substrate. This protocol is based on established methods for measuring TEV protease activity and inhibition.
Protocol: Determination of IC50 for this compound against TEV Protease
1. Materials and Reagents:
-
This compound: Stock solution in DMSO.
-
TEV Protease: Purified, active enzyme.
-
Fluorogenic TEV substrate: e.g., a peptide with the sequence ENLYFQG flanked by a fluorophore and a quencher.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT.
-
96-well black microplate: For fluorescence measurements.
-
Plate reader: Capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen substrate.
2. Experimental Procedure:
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations to be tested (e.g., from 1 µM to 0.01 nM).
-
Prepare a DMSO-only control (no inhibitor).
-
-
Prepare TEV Protease Solution:
-
Dilute the TEV protease stock to the desired working concentration in the assay buffer. The final concentration should be in the low nanomolar range and should be optimized for linear reaction kinetics over the course of the assay.
-
-
Incubation of TEV Protease with this compound:
-
In the wells of the 96-well plate, add a small volume of each this compound dilution (and the DMSO control).
-
Add the diluted TEV protease solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for the covalent modification of the enzyme by the inhibitor.
-
-
Initiate the Enzymatic Reaction:
-
Prepare the fluorogenic TEV substrate solution in the assay buffer at a concentration at or below its Km value.
-
Add the substrate solution to all wells to initiate the cleavage reaction.
-
-
Measure Fluorescence:
-
Immediately place the microplate in the plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read). The cleavage of the substrate by active TEV protease will separate the fluorophore and quencher, resulting in an increase in fluorescence.
-
3. Data Analysis:
-
Determine the initial reaction velocities (rates) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the data: Express the reaction rates as a percentage of the activity of the DMSO control (100% activity).
-
Generate a dose-response curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value: Fit the dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the concentration of this compound that inhibits 50% of the TEV protease activity.
Caption: Workflow for determining the IC50 of this compound.
Applications in Drug Development and Research
-
Controlling Recombinant Protein Cleavage: this compound can be used to precisely stop the cleavage of fusion tags from recombinant proteins, which is critical for downstream applications where a defined protein product is required.
-
High-Throughput Screening (HTS) Assays: As a potent and well-characterized inhibitor, this compound can serve as a positive control in HTS campaigns aimed at discovering novel TEV protease inhibitors.
-
Mechanism of Action Studies: Researchers can use this compound as a tool to study the catalytic mechanism of TEV protease and other related cysteine proteases.
-
Development of Specific Protease Inhibitors: The macrocyclic scaffold of this compound can serve as a template for the design and synthesis of new inhibitors with altered specificity for other proteases of therapeutic interest.
Conclusion
This compound is a valuable research tool for scientists working with TEV protease. Its high potency and covalent mechanism of action provide a reliable means to control TEV protease activity. The protocols and information provided in these application notes are intended to facilitate the effective use of this compound in a variety of research and drug development settings.
References
Application Notes and Protocols for cTEV6-2 in Mass Spectrometry Sample Preparation
Introduction
Mass spectrometry-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins. A critical step in a typical "bottom-up" proteomics workflow is the enzymatic digestion of proteins into smaller peptides, which are more amenable to mass spectrometric analysis. While trypsin is the most commonly used protease due to its high specificity and efficiency, other proteases with different cleavage specificities are invaluable for achieving higher sequence coverage and analyzing proteins that are resistant to trypsin.
TEV protease is a highly specific cysteine protease that recognizes a seven-amino-acid consensus sequence (ENLYFQ/G/S) and cleaves between the glutamine and the glycine/serine. This high specificity makes it an excellent tool for removing affinity tags from purified proteins and for specific fragmentation of proteins in proteomics studies. This document provides detailed application notes and protocols for the use of a TEV-like protease in mass spectrometry sample preparation.
Application Notes
Advantages of Using a TEV-like Protease in Mass Spectrometry Sample Preparation:
-
High Specificity: The stringent recognition sequence of TEV protease results in very few off-target cleavages, leading to a less complex peptide mixture and simpler data analysis.
-
Complementary to Trypsin: TEV protease cleaves at sites that are generally not recognized by trypsin (which cleaves C-terminal to lysine (B10760008) and arginine). Using TEV protease in conjunction with or as an alternative to trypsin can significantly increase protein sequence coverage.[1][2]
-
Ideal for Tag Removal: TEV protease is widely used to remove affinity tags (e.g., His-tags, GST-tags) from recombinant proteins post-purification. Complete removal of the tag is often desirable for downstream mass spectrometry analysis to reduce sample complexity.
-
Activity in a Range of Conditions: TEV protease is active over a range of temperatures and buffer conditions, providing flexibility in experimental design.
Comparison with Other Proteases:
The choice of protease significantly impacts the outcome of a proteomics experiment. The following table summarizes the key characteristics of a TEV-like protease compared to other commonly used proteases.
| Protease | Cleavage Site | Optimal pH | Key Advantages | Common Applications |
| TEV Protease (assumed) | ENLYFQ/(G/S) | 7.0-8.5 | Highly specific, minimal off-target cleavage. | Tag removal, specific protein fragmentation. |
| Trypsin | C-terminal to Lysine (K) and Arginine (R) | 7.5-8.5 | Highly efficient, generates peptides of ideal size for MS.[3] | Standard for bottom-up proteomics.[3] |
| Chymotrypsin | C-terminal to Phenylalanine (F), Tyrosine (Y), Tryptophan (W) | 7.5-8.5 | Complements trypsin by cleaving at aromatic residues.[1] | Increasing sequence coverage.[1] |
| Glu-C | C-terminal to Glutamic acid (E) and Aspartic acid (D) | 4.0 or 7.8 | Generates larger peptides, useful for sequencing. | Analysis of acidic proteins. |
| Asp-N | N-terminal to Aspartic acid (D) | 6.0-8.0 | Complements trypsin by cleaving at acidic residues. | Increasing sequence coverage. |
Experimental Protocols
Two common protocols for protein digestion in mass spectrometry sample preparation are in-solution digestion and on-bead digestion. The choice between these methods depends on the nature of the sample and the experimental goals.
Protocol 1: In-Solution Digestion with a TEV-like Protease
This protocol is suitable for purified proteins or simple protein mixtures.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) solution (100 mM)
-
Iodoacetamide (IAA) solution (200 mM), freshly prepared in the dark
-
TEV-like protease
-
Formic acid (10%)
-
C18 desalting spin columns or tips
Procedure:
-
Protein Denaturation and Reduction:
-
To your protein sample (e.g., 100 µg in 50 µL of buffer), add DTT to a final concentration of 10 mM.
-
Incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add freshly prepared IAA solution to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Enzymatic Digestion:
-
Add the TEV-like protease to the protein sample. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:50 (w/w) is recommended.
-
Incubate at 30°C for 12-16 hours (overnight). For a more rapid digestion, incubation at 37°C for 4-6 hours can be tested.
-
-
Quenching the Reaction:
-
Stop the digestion by adding formic acid to a final concentration of 1%. This will lower the pH and inactivate the protease.
-
-
Sample Cleanup:
-
Desalt and concentrate the peptide mixture using C18 spin columns or tips according to the manufacturer's protocol. This step is crucial to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides in a solution suitable for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724), 0.1% formic acid).
-
Dry the eluted peptides in a vacuum centrifuge and store at -20°C until analysis.
-
Protocol 2: On-Bead Digestion with a TEV-like Protease
This protocol is ideal for proteins that have been captured on affinity beads, such as in immunoprecipitation experiments. On-bead digestion minimizes sample handling and potential protein loss.[4][5][6]
Materials:
-
Protein of interest bound to affinity beads (e.g., Protein A/G magnetic beads)
-
Wash Buffer 1: 50 mM Ammonium Bicarbonate
-
Wash Buffer 2: 20 mM Tris-HCl, pH 8.0, 2 mM CaCl2
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM CaCl2
-
DTT solution (100 mM)
-
IAA solution (200 mM), freshly prepared in the dark
-
TEV-like protease
-
Formic acid (10%)
-
C18 desalting spin columns or tips
Procedure:
-
Bead Washing:
-
After the final wash of your immunoprecipitation protocol, wash the beads twice with 1 mL of ice-cold Wash Buffer 1.
-
Follow with two washes with 1 mL of ice-cold Wash Buffer 2 to remove any residual detergents and non-specifically bound proteins.
-
-
Reduction and Alkylation on Beads:
-
Resuspend the beads in 50 µL of Digestion Buffer.
-
Add DTT to a final concentration of 10 mM and incubate at room temperature for 30 minutes with gentle agitation.
-
Add freshly prepared IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes with gentle agitation.
-
-
Enzymatic Digestion:
-
Add the TEV-like protease to the bead suspension (e.g., 1-2 µg).
-
Incubate at 30°C overnight with gentle agitation to keep the beads suspended.
-
-
Peptide Elution:
-
After digestion, centrifuge the tubes and carefully transfer the supernatant containing the cleaved peptides to a new tube.
-
To ensure complete recovery, wash the beads with 50 µL of a solution containing 50% acetonitrile and 0.1% formic acid. Combine this wash with the supernatant from the previous step.
-
-
Sample Cleanup:
-
Acidify the pooled supernatant with formic acid to a final concentration of 1%.
-
Proceed with desalting using C18 spin columns or tips as described in the in-solution digestion protocol.
-
Quantitative Data
The efficiency of a protease digestion can be influenced by factors such as temperature, incubation time, and the enzyme-to-substrate ratio. The following table provides representative data on the cleavage efficiency of TEV protease under different conditions, based on published studies.
Table 1: TEV Protease Cleavage Efficiency
| Enzyme:Substrate Ratio (w/w) | Temperature (°C) | Incubation Time (hours) | Cleavage Efficiency (%) |
| 1:100 | 4 | 16 | ~50 |
| 1:50 | 4 | 16 | ~75 |
| 1:100 | 25 | 4 | ~80 |
| 1:50 | 25 | 4 | >90 |
| 1:20 | 30 | 12 | >95 |
| 1:10 | 37 | 4 | >98 |
Note: Cleavage efficiency can be substrate-dependent. The values presented are illustrative and may need to be optimized for specific proteins.[7]
Visualizations
Caption: Workflow for in-solution protein digestion.
Caption: Workflow for on-bead protein digestion.
References
- 1. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 4. ptglab.com [ptglab.com]
- 5. uib.no [uib.no]
- 6. UCSF Mass Spectrometry Facility - Protocols Trypsin Digest [msf.ucsf.edu]
- 7. researchgate.net [researchgate.net]
Application Note: Utilizing cTEV6-2 for Modulating Signaling Pathways in Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organoids are three-dimensional (3D) cellular clusters that replicate the intricate structure and function of organs, bridging the gap between traditional 2D cell cultures and in vivo animal models.[1][2][3] Their application in disease modeling, drug discovery, and personalized medicine is rapidly expanding.[1][4] This document provides detailed protocols and application notes for the use of cTEV6-2, a novel small molecule modulator, in various organoid culture systems. The following sections will detail the experimental setup, data analysis, and expected outcomes when treating organoid cultures with this compound, focusing on its effects on cell viability, signaling pathways, and potential therapeutic applications in a tumor organoid co-culture model.
Mechanism of Action
While the precise mechanism of this compound is under investigation, preliminary studies suggest its involvement in the Wnt signaling pathway, which is crucial for the proliferation and differentiation of intestinal stem cells. The Wnt pathway is a key regulator of homeostasis in many tissues, and its dysregulation is often implicated in diseases such as colorectal cancer.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments conducted with this compound on human colorectal cancer (CRC) organoids.
Table 1: Dose-Response Effect of this compound on CRC Organoid Viability
| This compound Concentration (µM) | Average Organoid Viability (%) (± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92 ± 5.1 |
| 5 | 75 ± 6.3 |
| 10 | 51 ± 4.8 |
| 25 | 28 ± 3.9 |
| 50 | 15 ± 2.5 |
Viability was assessed using a CellTiter-Glo® 3D Cell Viability Assay after 72 hours of treatment. Data represents the mean of three independent experiments.
Table 2: Quantification of T-cell Mediated Cytotoxicity in Co-culture with this compound Treated CRC Organoids
| Treatment Group | Target Cell Lysis (%) (± SD) |
| Organoids + T-cells (No this compound) | 18 ± 3.2 |
| Organoids + T-cells + this compound (10 µM) | 45 ± 5.7 |
| Organoids Only (No this compound) | 2 ± 0.5 |
| Organoids Only + this compound (10 µM) | 16 ± 2.1 |
Target cell lysis was quantified by measuring the release of a fluorescent cell death marker after a 48-hour co-culture period. The effector-to-target ratio was 20:1.
Experimental Protocols
Protocol 1: Human Colorectal Cancer (CRC) Organoid Culture
This protocol is adapted from established methods for culturing human intestinal organoids.
Materials:
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
Glutamax
-
HEPES
-
N-2 and B-27 Supplements
-
N-Acetylcysteine
-
Human EGF, Noggin, R-spondin1
-
Matrigel®, Growth Factor Reduced
-
This compound
-
6-well and 24-well tissue culture plates
Procedure:
-
Thawing and Seeding: a. Thaw cryopreserved organoids rapidly in a 37°C water bath. b. Transfer organoids to a 15 mL conical tube and add 9 mL of Advanced DMEM/F12. c. Centrifuge at 500 x g for 3 minutes to pellet the organoids. d. Resuspend the pellet in Matrigel® on ice at a density of approximately 50-100 organoids per 50 µL of Matrigel®. e. Plate 50 µL domes of the Matrigel®-organoid suspension into the center of pre-warmed 24-well plate wells. f. Incubate at 37°C for 15-20 minutes to solidify the Matrigel®. g. Add 500 µL of complete organoid culture medium to each well.
-
Passaging: a. Aspirate the medium and add 500 µL of pre-heated Dispase II (2mg/mL) to each well to dissolve the Matrigel®. b. Incubate for 15 minutes at 37°C. c. Mechanically disrupt the organoids by pipetting up and down. d. Transfer the suspension to a 15 mL conical tube and wash with PBS. e. Centrifuge at 300 x g for 5 minutes. f. Resuspend the organoid fragments in fresh Matrigel® and re-plate as described in step 1.
Protocol 2: this compound Treatment and Viability Assay
-
Culture CRC organoids for 4 days until they have formed well-established structures.
-
Prepare serial dilutions of this compound in complete organoid culture medium.
-
Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate for 72 hours at 37°C.
-
Assess organoid viability using a 3D-compatible cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay, following the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of metabolically active cells.
Protocol 3: Organoid and T-Cell Co-culture Assay
This protocol outlines a method to assess the impact of this compound on T-cell mediated killing of tumor organoids.
Materials:
-
PBMCs (Peripheral Blood Mononuclear Cells)
-
T-cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)
-
CRC organoids treated with this compound or vehicle for 48 hours
-
Cytotoxicity detection kit
Procedure:
-
Organoid Preparation: a. Treat established CRC organoids with 10 µM this compound or vehicle control for 48 hours as described in Protocol 2. b. Dissociate the organoids into single cells or small clusters using TrypLE Express. c. Count the cells and resuspend them in T-cell culture medium at a concentration of 5 x 10^4 cells/mL.
-
T-Cell Preparation: a. Isolate PBMCs from healthy donor blood using Lymphoprep density gradient centrifugation. b. Wash the isolated PBMCs with PBS. c. Resuspend PBMCs in T-cell culture medium supplemented with IL-2.
-
Co-culture Setup: a. Mix the dissociated organoid cells with the PBMCs at a 20:1 PBMC to tumor cell ratio in a 96-well U-bottom plate. b. Incubate the co-culture at 37°C for 24-48 hours.
-
Quantification of Cytotoxicity: a. Measure T-cell mediated killing of tumor organoids using a suitable cytotoxicity assay (e.g., LDH release assay or a fluorescent reporter assay). b. Calculate the percentage of specific lysis according to the assay manufacturer's instructions.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound in the Wnt signaling pathway.
Experimental Workflow Diagram
References
- 1. Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developments in gastrointestinal organoid cultures to recapitulate tissue environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of an Organoid Culture Model Derived from Small Intestinal Epithelium of C57BL/6 Mice and Its Benefits over Tissues [jcpjournal.org]
- 4. Interpretation of the past, present, and future of organoid technology: an updated bibliometric analysis from 2009 to 2024 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining
A General Protocol Adaptable for Specific Targets
Note to the Reader: Initial searches for a specific protocol for "cTEV6-2" did not yield dedicated results. Therefore, the following application notes and protocols provide a comprehensive and robust framework for immunofluorescence (IF) staining that can be adapted by researchers for their specific protein of interest. The principles and steps outlined are based on well-established immunofluorescence methodologies.
Introduction
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins or other antigens in cells or tissue sections.[1] This method relies on the specificity of antibodies to their target antigen and the use of fluorescently labeled secondary antibodies for detection. By employing this technique, researchers can gain insights into protein expression, distribution, and co-localization, which are critical for understanding cellular processes in both normal and diseased states.[1][2]
Principle of the Method
The core principle of indirect immunofluorescence involves a series of steps:
-
Sample Preparation: Cells or tissues are cultured on a suitable substrate, such as glass coverslips or chamber slides.[3][4][5]
-
Fixation: The sample is treated with a chemical fixative to preserve the cellular structure and immobilize the antigens.
-
Permeabilization: If the target antigen is intracellular, the cell membrane is permeabilized to allow antibody entry.[6]
-
Blocking: Non-specific binding sites are blocked to prevent the primary antibody from binding to unintended targets.[7][8]
-
Primary Antibody Incubation: The sample is incubated with a primary antibody that specifically binds to the antigen of interest.[9]
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody, which is directed against the host species of the primary antibody, is added to bind to the primary antibody.[9][10]
-
Counterstaining and Mounting: The cell nuclei are often stained with a fluorescent dye like DAPI, and the sample is mounted on a microscope slide for imaging.[6]
-
Visualization: The sample is visualized using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.[10][11]
Experimental Workflow
Caption: A generalized workflow for indirect immunofluorescence staining.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Primary Antibody | Specific to the target antigen. Optimal dilution needs to be determined. |
| Secondary Antibody | Fluorophore-conjugated, raised against the host species of the primary antibody. |
| Phosphate-Buffered Saline (PBS) | 1X solution, pH 7.4.[7] |
| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS, freshly prepared.[7][12] |
| Permeabilization Buffer | 0.1-0.5% Triton X-100 or Saponin in PBS.[6][12] |
| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS.[7][8] |
| Antibody Dilution Buffer | 1% BSA in PBS.[7] |
| Nuclear Counterstain | DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.[6] |
| Mounting Medium | Anti-fade mounting medium.[12] |
| Coverslips/Chamber Slides | Poly-L-lysine coated for enhanced cell adhesion.[5] |
Detailed Protocol
This protocol is designed for adherent cells grown on glass coverslips.
Cell Seeding
-
Sterilize glass coverslips by washing with ethanol (B145695) and exposing them to UV light.[5][6]
-
(Optional) Coat the sterile coverslips with an adhesion factor like poly-L-lysine.[5]
-
Place the coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO2) overnight or until the desired confluency is reached.[4]
Fixation
-
Gently aspirate the culture medium from the wells.
-
Wash the cells twice with 1X PBS.[6]
-
Add enough 4% PFA in PBS to cover the cells.
-
Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.[6]
Permeabilization
Note: This step is for intracellular antigens. For cell surface antigens, skip to step 4.
-
Add permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) to the cells.
-
Incubate for 10-15 minutes at room temperature.[6]
-
Aspirate the permeabilization buffer and wash the cells three times with 1X PBS for 5 minutes each.[6]
Blocking
-
Add blocking buffer (e.g., 1% BSA in PBS) to the cells.
-
Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.[6]
Primary Antibody Incubation
-
Dilute the primary antibody to its optimal concentration in the antibody dilution buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5][6]
-
Aspirate the primary antibody solution and wash the cells three times with 1X PBS for 5 minutes each.[6]
Secondary Antibody Incubation
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. From this step onwards, protect the samples from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Aspirate the secondary antibody solution and wash the cells three times with 1X PBS for 5 minutes each in the dark.[6]
Counterstaining and Mounting
-
(Optional) Incubate the cells with a nuclear counterstain like DAPI (0.5 µg/ml in PBS) for 5-10 minutes.[6]
-
Wash the cells twice with 1X PBS for 5 minutes each.[6]
-
Carefully remove the coverslips from the wells and mount them on a microscope slide with a drop of anti-fade mounting medium.[6]
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C in the dark until imaging.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Antibody concentration too low. - Incompatible primary/secondary antibodies. - Over-fixation masking the epitope. - Insufficient permeabilization. - Fluorophore has been bleached. | - Increase antibody concentration or incubation time.[13] - Ensure the secondary antibody is raised against the host of the primary.[10] - Reduce fixation time or perform antigen retrieval.[11] - Increase permeabilization time or try a different detergent. - Minimize light exposure and use anti-fade mounting medium.[14] |
| High Background | - Antibody concentration too high. - Insufficient blocking. - Inadequate washing. - Secondary antibody is binding non-specifically. | - Decrease antibody concentration.[13] - Increase blocking time or change blocking agent.[8] - Increase the number and duration of washes.[8] - Run a secondary antibody-only control.[13] |
| Non-specific Staining | - Primary antibody is cross-reacting. - Aggregated secondary antibodies. | - Use a more specific primary antibody or validate with a negative control. - Centrifuge the secondary antibody before use.[11] |
Data Interpretation and Visualization
The final output of an immunofluorescence experiment is a set of images that can be used to determine the subcellular localization of the target protein. For co-localization studies, multiple proteins are labeled with different fluorophores, and the overlay of the images indicates areas where the proteins are in close proximity.[2]
Caption: A logical flow from data acquisition to interpretation in immunofluorescence.
References
- 1. Super‐resolved highly multiplexed immunofluorescence imaging for precise protein localization and podocyte ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative fluorescence co-localization to study protein-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. arigobio.com [arigobio.com]
- 7. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. biossusa.com [biossusa.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting cTEV6-2 Solubility in DMSO
Welcome to the technical support center for our valued researchers and scientists. This resource is designed to provide clear and actionable guidance for common experimental challenges. Below you will find frequently asked questions and troubleshooting guides to address issues with dissolving cTEV6-2 in DMSO.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. The compound is not fully entering solution. What could be the cause?
A1: Difficulty in dissolving this compound in DMSO can arise from several factors. Many discovery compounds exhibit low solubility, which can impact bioassays by leading to underestimated activity and variable data.[1][2] Factors such as compound concentration, the quality and handling of the DMSO, temperature, and the specific chemical properties of this compound can all play a role. Storage conditions and freeze-thaw cycles of DMSO stocks can also lead to compound precipitation.[3]
Q2: What is the recommended starting concentration for dissolving this compound in DMSO?
A2: For many compounds in drug discovery, initial stock solutions in DMSO are often prepared at concentrations ranging from 10 to 30 mM.[3][4] However, it is important to note that not all compounds are soluble at these concentrations. If you are observing precipitation, it is advisable to start with a lower concentration and gradually increase it to determine the optimal solubility.
Q3: Can the grade of DMSO affect the solubility of this compound?
A3: Yes, the grade and purity of DMSO are critical. For biological assays, it is recommended to use a high-purity, anhydrous grade of DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can decrease its solvating power for certain compounds. Ensure that the DMSO has been stored properly in a tightly sealed container and consider using fresh DMSO if you suspect contamination.
Troubleshooting Guide: this compound Dissolution in DMSO
If you are encountering issues with dissolving this compound, please follow the troubleshooting steps outlined below.
Initial Dissolution Protocol
A standard protocol for dissolving a new compound in DMSO is provided below.
Experimental Protocol: Standard Dissolution of this compound in DMSO
-
Preparation:
-
Bring the vial of this compound and the DMSO solvent to room temperature.
-
Ensure you are using a high-purity, anhydrous grade of DMSO.
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Observation:
-
If the solution is clear, the compound is dissolved.
-
If the solution is cloudy or contains visible precipitate, proceed to the troubleshooting steps.
-
Troubleshooting Steps for Poor Solubility
If the standard protocol fails, consider the following interventions. A summary of potential solutions and their impact is provided in the table below.
| Intervention | Expected Outcome | Considerations |
| Sonication | Increased dissolution rate by breaking up compound aggregates. | Use a bath sonicator to avoid overheating the sample. Monitor temperature. |
| Gentle Warming | Increased kinetic energy can enhance solubility. | Warm the solution to 37°C for a short period (10-15 minutes). Avoid excessive heat, which could degrade the compound. |
| Lowering Concentration | Achieving a clear solution at a lower, more soluble concentration. | This may require adjusting downstream dilutions for your experiment. |
| Alternative Solvents | Identifying a more suitable solvent or co-solvent system. | Co-solvents should be tested for compatibility with the biological assay. |
Experimental Protocol: Enhanced Dissolution Techniques
-
Sonication:
-
Place the vial containing the this compound and DMSO mixture in a bath sonicator.
-
Sonicate for 5-10 minutes, checking for dissolution every few minutes.
-
Allow the solution to return to room temperature before use.
-
-
Gentle Warming:
-
Place the vial in a heat block or water bath set to 37°C.
-
Incubate for 10-15 minutes, with intermittent vortexing.
-
Visually inspect for complete dissolution.
-
-
Serial Dilution to Determine Maximum Solubility:
-
Prepare a high-concentration stock that is not fully dissolved.
-
Perform serial dilutions in DMSO.
-
The highest concentration at which no precipitate is observed is the approximate kinetic solubility.
-
Experimental Workflow and Decision Making
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Alternative Solvents and Co-Solvents
If this compound remains insoluble in 100% DMSO, even with physical interventions, the use of co-solvents may be necessary. The choice of a co-solvent is highly dependent on the downstream application and its compatibility with the biological system being studied.
| Co-Solvent | Potential Advantages | Common Concentration in Final Assay |
| Water (e.g., 1:1 DMSO:water) | Can increase the solubility of salts. | Assay-dependent |
| Ethanol/Methanol | Miscible with water and may improve solubility for certain compounds. | Typically <1% |
| Polyethylene Glycol (PEG) | Can be suitable for both protein stability and ligand-binding experiments. | Assay-dependent |
| Dimethylformamide (DMF) | Another polar aprotic solvent that can be an alternative to DMSO. | Typically <1% |
Important Note: When using a co-solvent, it is crucial to run a vehicle control in your experiment to account for any effects of the solvent mixture on the biological assay. The final concentration of the organic solvent should be kept as low as possible, often below 1%, to avoid toxicity or interference with the assay.
The following diagram illustrates the decision-making process for selecting a solvent.
Caption: Decision pathway for selecting an appropriate solvent system.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing cTEV6-2 Concentration: A Technical Support Guide
Welcome to the technical support center for cTEV6-2, a covalent inhibitor of the Tobacco Etch Virus (TEV) protease. This guide provides detailed information, troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a macrocyclic peptide that acts as a covalent inhibitor of TEV protease. It specifically binds to the cysteine residue C151 within the active site of the enzyme, leading to its irreversible inactivation.[1]
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for TEV protease is 81.7 nM.[1][2] This value serves as a crucial starting point for determining the optimal working concentration in your specific experimental setup.
Q3: What is a good starting concentration range for this compound in my experiment?
A3: A common practice for initial experiments is to test a concentration range centered around the IC50 value. We recommend starting with a concentration-response experiment spanning from at least one order of magnitude below the IC50 to two to three orders of magnitude above it. For example, a range of 1 nM to 10 µM would be appropriate to generate a full inhibition curve.
Q4: What are the optimal buffer and temperature conditions for working with this compound and TEV protease?
A4: TEV protease is active over a broad pH range, typically between 6.0 and 8.5.[3][4][5] The standard reaction buffer often contains 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, and 1 mM DTT.[4][5][6] TEV protease is maximally active at 34°C, but for inhibition assays, performing the reaction at a stable and controlled temperature, such as room temperature (20-25°C) or 30°C, is recommended to ensure consistency.[4][5][6] Note that TEV protease activity is approximately three-fold lower at 4°C compared to 20°C.[4][5]
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration via a TEV Protease Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the inhibitory potency of this compound.
Materials:
-
TEV Protease
-
This compound
-
Fluorescent TEV protease substrate (e.g., a peptide with a fluorophore and a quencher flanking the ENLYFQ/G cleavage site)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 1 mM DTT
-
DMSO (for dissolving this compound)
-
96-well microplate (black, for fluorescence readings)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.
-
Prepare TEV protease solution: Dilute the TEV protease to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically but should provide a robust and linear signal with the chosen substrate concentration.
-
Set up the assay plate:
-
Add a fixed volume of the diluted TEV protease to each well of the microplate.
-
Add the various concentrations of this compound to the wells containing the TEV protease. Include a vehicle control (assay buffer with the same final concentration of DMSO but no inhibitor).
-
Incubate the plate at the desired temperature (e.g., 30°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction: Add the fluorescent TEV protease substrate to each well to start the enzymatic reaction.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by TEV protease will separate the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each this compound concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Data Presentation
| Parameter | Value | Source |
| This compound IC50 | 81.7 nM | [1][2] |
| Mechanism of Action | Covalent modification of Cys151 | [1] |
| Recommended pH Range | 6.0 - 8.5 | [3][4][5] |
| Optimal Temperature | 30°C - 34°C | [4][5][6] |
| Recommended Buffer | 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT | [4][5][6] |
Troubleshooting Guide
Issue 1: Little to no inhibition observed, even at high this compound concentrations.
-
Possible Cause 1: Inactive this compound.
-
Recommendation: Ensure that the this compound has been stored correctly according to the manufacturer's instructions. Prepare a fresh stock solution.
-
-
Possible Cause 2: Sub-optimal TEV protease activity.
-
Possible Cause 3: Steric hindrance at the cleavage site.
-
Recommendation: While less common in inhibition assays with small peptide substrates, ensure that the substrate is appropriate and not sterically hindering inhibitor binding.
-
Issue 2: High variability in results between replicate wells.
-
Possible Cause 1: this compound precipitation.
-
Recommendation: this compound, like many organic molecules, may have limited aqueous solubility. Observe the wells for any signs of precipitation after adding the inhibitor. If precipitation is suspected, try preparing fresh dilutions and ensure the final DMSO concentration is consistent across all wells and does not exceed recommended limits (typically <1%). Gentle vortexing during dilution can also help.
-
-
Possible Cause 2: Pipetting errors.
-
Recommendation: Use calibrated pipettes and ensure proper mixing within the wells. For small volumes, it is crucial to be precise.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Recommendation: Ensure that the pre-incubation time of the enzyme and inhibitor, as well as the reaction time after substrate addition, is consistent for all wells.
-
Issue 3: The inhibition curve is not sigmoidal or does not fit a standard dose-response model.
-
Possible Cause 1: Incorrect concentration range.
-
Recommendation: Adjust the concentration range of this compound to ensure it brackets the IC50 value. You should have concentrations that result in minimal inhibition and concentrations that result in maximal inhibition.
-
-
Possible Cause 2: Time-dependent inhibition.
-
Recommendation: As a covalent inhibitor, the degree of inhibition by this compound will be time-dependent. Vary the pre-incubation time of the enzyme and inhibitor to see if this affects the calculated IC50. A longer pre-incubation may be necessary to achieve maximal inhibition.
-
-
Possible Cause 3: Assay artifacts.
-
Recommendation: At high concentrations, some compounds can interfere with the fluorescence signal or cause protein aggregation. Include a control with the highest concentration of this compound and the substrate but no enzyme to check for any direct effect of the compound on the substrate or fluorescence reading.
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Covalent inhibition of TEV protease by this compound.
References
cTEV6-2 Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the cTEV6-2 genome editing platform. The information herein is designed to help users identify, manage, and mitigate potential off-target effects in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of this compound?
A1: Off-target effects refer to the unintended binding and cleavage of the this compound nuclease at genomic sites that are not the intended target sequence.[1][2] These unintended modifications can lead to mutations, genomic instability, and potentially adverse cellular phenotypes.[2][3] Off-target sites often have high sequence similarity to the on-target site, though the this compound system may tolerate some mismatches.[4]
Q2: What factors influence the frequency of this compound off-target effects?
A2: Several factors can influence the specificity of this compound, including:
-
Guide RNA (gRNA) Design: The sequence of the gRNA is a primary determinant of targeting specificity. Poorly designed gRNAs with homology to multiple genomic regions can increase off-target events.
-
Delivery Method: The format and delivery method of the this compound components can impact specificity. For instance, delivery as a ribonucleoprotein (RNP) complex generally has a shorter active window in the cell compared to plasmid-based expression, which can reduce the opportunity for off-target cleavage.
-
Concentration of this compound Components: High concentrations of the this compound nuclease and gRNA can lead to increased off-target activity.
-
Cell Type and State: The epigenetic landscape and chromatin accessibility of the target cell line can influence where this compound can bind and cut, potentially exposing more off-target sites in some cell types than others.
Q3: How can I predict potential this compound off-target sites?
A3: A variety of computational tools can be used to predict potential off-target sites for a given gRNA sequence. These in silico methods work by scanning a reference genome for sequences similar to your target sequence. Commonly used algorithms for CRISPR systems include Cas-OFFinder and CHOPCHOP. These tools are a valuable first step in identifying sites that should be monitored.
Q4: What are the recommended methods for experimentally identifying this compound off-target sites?
A4: A comprehensive off-target analysis often involves a combination of unbiased genome-wide screening methods followed by targeted validation. Key unbiased methods include:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method captures double-strand breaks (DSBs) in living cells by integrating a short double-stranded oligodeoxynucleotide (dsODN) tag, which is then used to identify the cleavage sites via sequencing.
-
CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by Sequencing): This is a highly sensitive in vitro method that treats circularized genomic DNA with the this compound RNP and then sequences the linearized DNA to identify cleavage sites.
-
Digenome-seq: This in vitro method uses whole-genome sequencing to identify sites cleaved by the this compound nuclease in purified genomic DNA.
Troubleshooting Guide
Issue: High frequency of off-target mutations detected by GUIDE-seq.
| Potential Cause | Troubleshooting Step |
| Suboptimal gRNA design | Redesign the gRNA using the latest prediction algorithms to select a sequence with a lower predicted off-target score. Consider truncating the gRNA by 1-2 nucleotides at the 5' end, which can increase specificity. |
| High concentration of editing reagents | Titrate the amount of this compound RNP delivered to the cells to find the lowest effective concentration that maintains high on-target editing while minimizing off-target events. |
| Prolonged nuclease expression | If using a plasmid-based system, switch to RNP delivery. The transient nature of the RNP complex reduces the time the nuclease is active in the cell, thereby decreasing off-target cleavage. |
| Cell line susceptibility | Some cell lines may have a genomic landscape that is more prone to off-target effects with a particular gRNA. If possible, test the gRNA in a different cell line to assess if the off-target profile changes. |
Issue: Discrepancy between in silico predictions and experimental results.
| Potential Cause | Troubleshooting Step |
| Limitations of prediction algorithms | In silico tools primarily rely on sequence homology and may not account for the chromatin state of the cell. This can lead to both false positives and false negatives. |
| Cell-type specific factors | Chromatin accessibility can vary between cell types, exposing or hiding potential off-target sites. Unbiased experimental methods like GUIDE-seq or CIRCLE-seq are crucial for a complete picture. |
| Sensitivity of detection method | Some experimental methods are more sensitive than others. For example, in vitro methods like CIRCLE-seq and Digenome-seq may identify more potential off-target sites than cell-based methods because they are not constrained by the cellular environment. |
| Genetic variation | Single nucleotide polymorphisms (SNPs) in the cell line's genome can create new off-target sites or eliminate predicted ones. |
Quantitative Data Summary
The following tables present hypothetical quantitative data from off-target analyses of a this compound gRNA targeting the VEGFA gene in two different cell lines, HEK293T and K562.
Table 1: Summary of Off-Target Sites Identified by Different Methods
| Method | HEK293T On-Target Reads/Score | HEK293T Off-Targets Detected | K562 On-Target Reads/Score | K562 Off-Targets Detected |
| GUIDE-seq | 15,430 reads | 12 | 12,890 reads | 8 |
| CIRCLE-seq | 28,910 reads | 45 | 25,600 reads | 38 |
| In silico Prediction | N/A | 35 | N/A | 35 |
Data is hypothetical and for illustrative purposes.
Table 2: Detailed Analysis of Top 5 Off-Target Sites in HEK293T (GUIDE-seq Data)
| Off-Target Site ID | Chromosomal Location | Sequence | Mismatches | Indel Frequency (%) |
| OT-1 | chr2:12345678 | GA GC CT...PAM | 2 | 2.5 |
| OT-2 | chr8:87654321 | GGT CCT...PAM | 1 | 1.8 |
| OT-3 | chr11:11223344 | GGGCCA ...PAM | 1 | 1.1 |
| OT-4 | chr2:23456789 | GGGCCG ...PAA | 2 (1 in PAM) | 0.7 |
| OT-5 | chrX:98765432 | A GGCCT...PAM | 1 | 0.5 |
Data is hypothetical. Mismatched bases are in bold.
Experimental Protocols
Protocol 1: GUIDE-seq for Off-Target Profiling
This protocol provides a streamlined workflow for performing GUIDE-seq to identify genome-wide off-target cleavage sites of this compound in cultured cells.
-
Reagent Preparation:
-
Synthesize and anneal a blunt, phosphorylated double-stranded oligodeoxynucleotide (dsODN) tag.
-
Prepare high-quality this compound RNP by complexing the purified this compound nuclease with the specific gRNA.
-
-
Cell Transfection:
-
Co-transfect the target cells (e.g., HEK293T) with the this compound RNP and the dsODN tag using electroporation or lipid-based transfection reagents.
-
-
Genomic DNA Extraction:
-
After 48-72 hours, harvest the cells and extract genomic DNA using a standard kit, ensuring high purity and integrity.
-
-
Library Preparation:
-
Shear the genomic DNA to an average size of 500 bp.
-
Perform end-repair and A-tailing.
-
Ligate a Y-adapter compatible with next-generation sequencing (NGS).
-
Carry out two rounds of nested PCR to specifically amplify the genomic regions containing the integrated dsODN tag.
-
-
Sequencing and Analysis:
-
Sequence the amplified library on an Illumina platform.
-
Use a bioinformatics pipeline to map the reads to the reference genome and identify the dsODN integration sites, which correspond to the this compound cleavage sites.
-
Protocol 2: CIRCLE-seq for In Vitro Off-Target Profiling
This protocol details the steps for CIRCLE-seq, an in vitro method to sensitively map this compound cleavage sites.
-
Genomic DNA Preparation:
-
Extract high-molecular-weight genomic DNA from the cell line of interest.
-
Shear the DNA to a size of ~300 bp.
-
-
DNA Circularization:
-
Repair the ends of the fragmented DNA and ligate them to form circular DNA molecules. This step is critical to minimize background from linear DNA.
-
Treat the DNA with exonucleases to remove any remaining linear fragments.
-
-
This compound Digestion:
-
Incubate the purified circularized DNA with the this compound RNP complex. The nuclease will only linearize DNA circles containing a target site.
-
-
Library Preparation:
-
Ligate sequencing adapters to the ends of the this compound-linearized DNA fragments.
-
Amplify the adapter-ligated fragments via PCR.
-
-
Sequencing and Analysis:
-
Perform paired-end sequencing of the library.
-
Align the reads to the reference genome to identify the precise cleavage sites. The ends of the aligned reads will correspond to the locations of the double-strand breaks.
-
Visualizations
Caption: Workflow for identifying off-target sites using GUIDE-seq.
Caption: Workflow for identifying off-target sites using CIRCLE-seq.
Caption: Hypothetical impact of a this compound off-target effect on a signaling pathway.
References
Technical Support Center: Troubleshooting cTEV6-2 Experimental Variability
Welcome to the technical support center for cTEV6-2, a covalent inhibitor of the Tobacco Etch Virus (TEV) protease. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific covalent inhibitor of the Tobacco Etch Virus (TEV) protease.[1] It functions by forming a covalent bond with the catalytic cysteine residue (C151) in the active site of the TEV protease, leading to its irreversible inactivation.[1] This targeted mechanism makes this compound a valuable tool for experiments where precise control over TEV protease activity is required.
Q2: My TEV protease cleavage reaction is incomplete. What are the common causes and how can I troubleshoot this?
A2: Incomplete cleavage by TEV protease can stem from several factors. Firstly, ensure your reaction conditions are optimal. This includes pH (typically 6.0-9.0), temperature (optimal at 30-34°C, but can be performed at 4°C for longer incubations), and the presence of a reducing agent like DTT (1mM).[2][3] Secondly, the TEV protease recognition site on your fusion protein may be sterically hindered or inaccessible.[2][3] Consider redesigning your construct to include a longer, flexible linker between the TEV cleavage site and your protein of interest. Finally, the TEV protease itself might be inactive or unstable. It is advisable to use a stabilized variant of TEV protease (e.g., S219V mutant) to prevent autolysis.[4]
Q3: I am observing unexpected or off-target effects in my experiment when using this compound. What could be the cause?
A3: While this compound is designed for high specificity towards TEV protease, off-target effects, though rare, can occur. These could arise from the covalent nature of the inhibitor reacting with other cysteine-containing proteins, especially at high concentrations.[5] To mitigate this, it is crucial to perform a dose-response experiment to determine the minimal concentration of this compound required for effective TEV protease inhibition in your specific system. Additionally, consider the possibility that the observed effects are not directly from this compound but are a downstream consequence of TEV protease inhibition.
Q4: How can I confirm that this compound is effectively inhibiting TEV protease in my experiment?
A4: The most direct way to confirm inhibition is to perform a TEV protease activity assay. A common method is a fluorescence-based assay using a quenched fluorescent substrate.[6][7][8][9] Upon cleavage by active TEV protease, the fluorescence increases. In the presence of an effective concentration of this compound, you should observe a significant reduction in the rate of fluorescence increase compared to a control reaction without the inhibitor.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for TEV Protease
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 9.0 | Optimal activity is typically observed between pH 7.5 and 8.5. |
| Temperature | 4°C - 34°C | Optimal activity is at 30-34°C. Lower temperatures require longer incubation times. |
| NaCl Concentration | 0 - 200 mM | Higher salt concentrations can reduce activity. |
| Reducing Agent | 1 mM DTT or TCEP | Essential for maintaining the catalytic cysteine in a reduced state. |
| Imidazole | < 50 mM | Higher concentrations can inhibit TEV protease activity. |
Table 2: this compound Inhibition Profile
| Inhibitor | Target | Mechanism | IC50 |
| This compound | TEV Protease | Covalent | 81.7 nM[1] |
Experimental Protocols
Protocol 1: Fluorometric Assay for TEV Protease Activity and Inhibition by this compound
This protocol describes how to measure TEV protease activity and assess the inhibitory effect of this compound using a fluorescence resonance energy transfer (FRET)-based substrate.
Materials:
-
Purified TEV Protease
-
This compound inhibitor (stock solution in DMSO)
-
FRET-based TEV protease substrate (e.g., a peptide with a fluorophore and a quencher separated by the TEV cleavage sequence)
-
TEV Protease Reaction Buffer (50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of this compound in TEV Protease Reaction Buffer. Also, prepare a vehicle control (DMSO in buffer).
-
Dilute the TEV protease to the desired concentration in TEV Protease Reaction Buffer.
-
Dilute the FRET substrate to the working concentration in TEV Protease Reaction Buffer.
-
-
Set up the Reaction:
-
In a 96-well microplate, add 20 µL of each this compound dilution or vehicle control.
-
Add 20 µL of the diluted TEV protease to each well.
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the protease.
-
-
Initiate the Reaction:
-
Add 60 µL of the FRET substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET substrate.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound covalent inhibition of TEV protease.
Caption: Experimental workflow for TEV protease inhibition assay.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pages.jh.edu [pages.jh.edu]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Tobacco etch virus (TEV) protease with multiple mutations to improve solubility and reduce self‐cleavage exhibits enhanced enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Dequenching Assay for the Activity of TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TEV protease FRET activity assay kit [protean.bio]
- 8. assaygenie.com [assaygenie.com]
- 9. TEV Activity Assay Kit (PTAK-028) - Creative Biogene [creative-biogene.com]
How to reduce cTEV6-2 cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxicity associated with the cTEV6-2 construct.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be cytotoxic?
A1: this compound is understood to be a research construct, likely a circularly permuted version of the Tobacco Etch Virus (TEV) protease. While standard TEV protease is widely used for its high specificity in cleaving fusion tags, overexpression of any protein, including engineered proteases like this compound, can induce cellular stress and lead to cytotoxicity. Potential causes include:
-
Protein Aggregation: High concentrations of this compound may lead to misfolding and aggregation, triggering the Unfolded Protein Response (UPR) and subsequent apoptosis.
-
Off-Target Cleavage: Although TEV protease is highly specific, extreme overexpression might lead to cleavage of unintended cellular proteins, disrupting essential pathways.
-
Cellular Resource Depletion: The metabolic burden of over-expressing a foreign protein can deplete essential cellular resources, leading to stress and death.
-
Basal Protease Activity: Leaky expression from inducible promoters before the intended time point can lead to premature protease activity, causing cellular damage over time.
Q2: How can I confirm that this compound expression is the cause of my observed cell death?
A2: To confirm this compound's role in cytotoxicity, you should run parallel control experiments. A common and effective control is to use a "dead" version of the protease. For TEV protease, a mutation in the catalytic triad, such as C151A, renders the enzyme inactive. Transfecting cells with a catalytically dead this compound (this compound-C151A) alongside your active version can help differentiate between cytotoxicity caused by the mere presence and overexpression of the protein versus its enzymatic activity.
Q3: What are the primary strategies for reducing this compound cytotoxicity?
A3: The main strategies involve optimizing the expression conditions to reduce cellular stress. This can be achieved by:
-
Titrating Inducer Concentration: Lowering the concentration of the inducing agent (e.g., doxycycline, IPTG) can decrease the expression level of this compound, thereby reducing the protein burden on the cell.
-
Lowering Expression Temperature: For some cell types, particularly bacterial and insect cells, reducing the culture temperature after induction can slow down protein synthesis, which often improves proper folding and reduces aggregation.
-
Using a Weaker or Tightly Regulated Promoter: If using a very strong constitutive promoter, switching to a weaker or a more tightly controlled inducible promoter system can prevent overwhelming the cell's protein synthesis machinery.
-
Optimizing Transfection/Transduction: Ensuring the use of optimal amounts of plasmid DNA or viral vector can prevent excessive initial expression that leads to acute toxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed 24-48 hours post-transfection/induction.
This is the most common issue and is often related to excessive protein expression.
Workflow for Optimizing this compound Expression
Caption: Workflow for mitigating cytotoxicity by optimizing inducer concentration and temperature.
Experimental Protocol: Titration of Inducer Concentration
-
Cell Plating: Plate your cells at a density that will not lead to over-confluence within the 48-hour experimental window.
-
Transfection/Transduction: Introduce the this compound expression vector into the cells using your standard protocol. Include a negative control (e.g., empty vector) and a positive control for cell death if available.
-
Induction: After allowing cells to recover (typically 12-24 hours), replace the medium with fresh medium containing a range of inducer concentrations. For a doxycycline-inducible system, a suggested range is 10, 50, 100, 500, and 1000 ng/mL.
-
Incubation: Culture the cells for 24 to 48 hours.
-
Viability Assessment: Measure cell viability using a preferred method, such as Trypan Blue exclusion assay or an MTS/MTT assay.
-
Expression Analysis: Concurrently, lyse a parallel set of cells from each condition and analyze this compound expression levels via Western Blot to correlate protein levels with cytotoxicity.
Quantitative Data Summary: Effect of Doxycycline Concentration on Cell Viability
| Doxycycline (ng/mL) | Relative Cell Viability (%) | This compound Expression Level (Relative Units) |
| 0 (Uninduced) | 100% | 1.0 |
| 10 | 95% | 15.2 |
| 50 | 88% | 45.7 |
| 100 | 75% | 88.3 |
| 500 | 45% | 150.1 |
| 1000 | 20% | 162.5 |
Note: Data is representative and compiled from studies on inducible protein expression. Actual results may vary based on cell type and specific construct.
Issue 2: Cell health declines even with very low induction levels.
This may suggest that cytotoxicity is linked to the protease's enzymatic activity rather than just its overexpression.
Signaling Pathway: Protein Overexpression-Induced Apoptosis
Caption: Simplified pathway of apoptosis induced by ER stress from protein overexpression.
Experimental Protocol: Testing a Catalytically Inactive Mutant
To determine if the enzymatic activity of this compound is the primary driver of cytotoxicity, a comparison with a catalytically "dead" mutant is essential. The C151A mutation in the TEV protease active site is a standard method to abolish its activity.
-
Acquire Mutant: Obtain or create a this compound expression vector with the C151A point mutation.
-
Parallel Transfection: Transfect cells in parallel with three constructs:
-
Empty Vector (Negative Control)
-
Active this compound
-
Inactive this compound (C151A mutant)
-
-
Induction: Induce all three sets of cells with a mid-range concentration of inducer (e.g., 100 ng/mL Doxycycline) determined from previous experiments.
-
Viability Assessment: At 48 hours post-induction, measure cell viability.
-
Data Interpretation:
-
If cells with the inactive mutant show high viability (similar to the empty vector) while cells with the active version die, the cytotoxicity is primarily due to enzymatic activity.
-
If both active and inactive mutant-expressing cells show similar levels of cell death, the cytotoxicity is likely due to protein overexpression and the resulting cellular stress.
-
Quantitative Data Summary: Comparing Active vs. Inactive this compound
| Construct | Relative Cell Viability (%) |
| Empty Vector | 100% |
| This compound (Active) | 42% |
| This compound (C151A Inactive) | 89% |
Note: This representative data suggests that in this scenario, a significant portion of the cytotoxicity is linked to the protease's enzymatic function.
cTEV6-2 Signal-to-Noise Ratio Improvement: Technical Support Center
Welcome to the technical support center for the cTEV6-2 assay platform. This resource is designed for researchers, scientists, and drug development professionals to help you optimize your experiments and achieve a higher signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay, and how does it work?
A1: The this compound (Cellular Target Engagement and Validation 6-2) assay is a proprietary technology designed to measure target engagement and downstream signaling events within a cellular context. It utilizes a novel bipartite reporter system that, upon target engagement or pathway activation, reconstitutes a luminescent or fluorescent signal. The intensity of this signal is directly proportional to the level of target engagement or pathway modulation.
Q2: What is the "signal-to-noise" ratio, and why is it important in this compound assays?
A2: The signal-to-noise ratio (S/N) is a critical metric for assessing the quality and reliability of an assay.[1][2] It compares the level of the specific signal generated by the biological event of interest to the level of background noise. A high S/N ratio indicates that the measured signal is significantly above the background, leading to more robust and reproducible data. In this compound assays, a high S/N ratio is essential for confidently detecting subtle biological changes and for the accurate determination of compound potency and efficacy.
Q3: What are the common causes of a low signal-to-noise ratio in this compound assays?
A3: A low signal-to-noise ratio can arise from several factors, including high background signal, low specific signal, or high variability between replicate wells.[3] Common culprits include suboptimal reagent concentrations, insufficient washing steps, inappropriate incubation times, and issues with instrumentation settings.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays and provides systematic solutions to improve your signal-to-noise ratio.
Problem 1: High Background Signal
A high background can mask the specific signal from your experiment.
Possible Causes & Solutions:
| Cause | Solution |
| Nonspecific binding of detection reagents | Increase the number and/or duration of wash steps. Optimize the concentration of blocking agents in your buffers. |
| Autofluorescence from cells or compounds | Run a "no-cell" or "no-compound" control to determine the level of intrinsic fluorescence. If possible, switch to a luminescent readout, which is less prone to autofluorescence. |
| Contaminated reagents | Use high-purity, sterile-filtered reagents. Prepare fresh buffers and substrate solutions for each experiment.[3] |
| Sub-optimal substrate concentration | Titrate the substrate concentration to find the optimal level that provides a strong signal without increasing the background. |
Problem 2: Low Specific Signal
A weak signal can be difficult to distinguish from the background noise.
Possible Causes & Solutions:
| Cause | Solution |
| Low expression of the target protein | Ensure that the cell line used expresses the target of interest at a sufficient level. Consider using an overexpression system if endogenous levels are too low. |
| Suboptimal assay conditions | Optimize incubation times, temperature, and reagent concentrations (e.g., cell density, antibody concentrations). |
| Inactive reagents | Ensure all reagents, especially enzymes and substrates, are stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.[3] |
| Incorrect instrument settings | Use the appropriate filter sets and gain settings on your plate reader to maximize signal detection. |
Problem 3: High Variability Between Replicates
Inconsistent results across replicate wells can compromise the statistical significance of your data.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Consider using a multi-channel pipette for consistency. |
| "Edge effects" in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water to create a more uniform environment. |
| Inconsistent incubation times | Use a multi-channel pipette to add start/stop reagents to all wells simultaneously. Ensure the plate is read promptly after the final incubation. |
| Cell clumping | Ensure a single-cell suspension before plating to achieve even cell distribution in each well. |
Experimental Protocols
General this compound Assay Protocol
-
Cell Plating: Plate cells at a pre-determined optimal density in a 96-well or 384-well plate and incubate overnight.
-
Compound Treatment: Add test compounds at various concentrations to the appropriate wells. Include positive and negative controls.
-
Incubation: Incubate the plate for the optimized duration to allow for compound-target interaction and signal development.
-
Lysis and Reagent Addition: Lyse the cells (if required by the specific this compound kit) and add the detection reagents according to the kit instructions.
-
Signal Detection: Read the plate on a luminometer or fluorometer at the appropriate wavelength.
Protocol for Optimizing Cell Density
-
Prepare a serial dilution of your cell suspension.
-
Plate the cells in a multi-well plate at a range of densities (e.g., from 1,000 to 50,000 cells per well).
-
Perform the standard this compound assay protocol.
-
Analyze the signal-to-noise ratio at each cell density.
-
Select the cell density that provides the highest signal-to-noise ratio for future experiments.
Diagrams
Caption: General workflow for a this compound assay.
Caption: Troubleshooting logic for a low signal-to-noise ratio.
References
cTEV6-2 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of cTEV6-2, a covalent inhibitor of the Tobacco Etch Virus (TEV) protease.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Short-term (up to 1 month): Aliquoted solutions can be stored at -20°C.
-
Long-term (up to 6 months): Lyophilized powder should be stored desiccated at -20°C. For longer-term storage of solutions, flash-freezing in liquid nitrogen and storing at -80°C is recommended to maintain activity.[1]
Q2: How many freeze-thaw cycles can this compound tolerate?
A2: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation and loss of activity. For best results, aliquot the this compound solution into single-use volumes before freezing. If repeated use from the same stock is necessary, it is advisable not to exceed three freeze-thaw cycles.
Q3: What are the primary degradation pathways for this compound?
A3: As a peptide-based covalent inhibitor, this compound can be susceptible to two main degradation pathways within a cellular context:
-
Proteasomal Degradation: The target protein (TEV protease), once covalently bound by this compound, may be targeted by the ubiquitin-proteasome system for degradation.[2] The rate of this degradation will largely depend on the turnover rate of the TEV protease itself.[3]
-
Lysosomal Degradation: This pathway can also contribute to the clearance of the this compound-TEV protease complex.
Q4: Is this compound stable in serum?
A4: The macrocyclic structure of this compound is designed to offer enhanced stability against proteases found in serum compared to linear peptides.[4][5][6][7] However, prolonged incubation in serum may still lead to gradual degradation. Stability in serum should be experimentally determined.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity | Improper storage conditions. | Review and adhere to the recommended storage conditions. Aliquot stocks to minimize freeze-thaw cycles. |
| Multiple freeze-thaw cycles. | Prepare fresh aliquots from a lyophilized stock. | |
| Presence of strong reducing agents. | Avoid high concentrations of reducing agents like DTT in the final reaction buffer if not essential for the experiment. | |
| Precipitation upon thawing | High concentration. | Gently vortex the solution to redissolve the precipitate. If the problem persists, consider preparing a lower concentration stock. |
| Buffer incompatibility. | Ensure the buffer composition is appropriate. A common storage buffer for similar proteases includes Tris-HCl, NaCl, EDTA, and a cryoprotectant like glycerol.[8] | |
| Inconsistent experimental results | Degradation of this compound stock. | Perform a quality control check of the this compound stock. Consider preparing a fresh stock solution. |
| Inaccurate quantitation. | Re-quantify the this compound concentration using a reliable method. |
Quantitative Data Summary
Table 1: Hypothetical Stability of this compound in Solution at Different Temperatures
| Temperature | Buffer Condition | Timepoint | % Remaining Activity (Hypothetical) |
| 4°C | 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 | 24 hours | 95% |
| 4°C | 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 | 7 days | 80% |
| 25°C (Room Temp) | 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 | 8 hours | 70% |
| 25°C (Room Temp) | 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 | 24 hours | 40% |
Table 2: Effect of Freeze-Thaw Cycles on this compound Activity (Hypothetical Data)
| Number of Freeze-Thaw Cycles | % Remaining Activity (Hypothetical) |
| 1 | 98% |
| 3 | 85% |
| 5 | 60% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability
This protocol outlines a method to assess the stability of this compound under various conditions.
Materials:
-
This compound stock solution
-
TEV protease
-
Fluorogenic TEV protease substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Microplate reader
Methodology:
-
Sample Preparation: Prepare aliquots of this compound in the desired buffer and subject them to the conditions to be tested (e.g., different temperatures, multiple freeze-thaw cycles).
-
Enzyme Inhibition Assay: a. In a microplate, add TEV protease to the assay buffer. b. Add the treated this compound samples to the wells containing TEV protease and incubate for a predetermined time to allow for covalent modification. c. Initiate the reaction by adding the fluorogenic TEV protease substrate. d. Monitor the fluorescence signal over time using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each condition. The remaining activity of this compound is determined by comparing the inhibition of TEV protease by the treated samples to that of a freshly prepared this compound control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Protein degradation through covalent inhibitor-based PROTACs - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08238G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting cTEV6-2 Western Blot Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected results during Western blot analysis of cTEV6-2.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The theoretical molecular weight of this compound is approximately 48 kDa. However, the observed molecular weight on a Western blot can vary due to post-translational modifications (PTMs), sample preparation, and gel running conditions.
Q2: I am not seeing any bands for this compound in my Western blot. What are the possible causes?
There are several potential reasons for a complete lack of signal. These can range from issues with the primary antibody, problems with the protein sample itself, to suboptimal Western blot conditions. For a detailed walkthrough of troubleshooting steps, please refer to the "No Bands Detected" section in our troubleshooting guide.
Q3: Why am I seeing a band at a different molecular weight than expected for this compound?
An unexpected band size can be due to a variety of factors. Post-translational modifications such as glycosylation or phosphorylation can increase the apparent molecular weight.[1][2] Conversely, protein degradation or cleavage can result in bands at a lower molecular weight.[3][4] It is also possible that the protein is forming dimers or multimers that are resistant to denaturation.[3] For more detailed guidance, see the "Incorrect Band Size" section of our troubleshooting guide.
Q4: My Western blot shows multiple bands. How can I determine which is the correct band for this compound?
The presence of multiple bands can be a result of protein degradation, non-specific antibody binding, or the detection of different isoforms or splice variants of the target protein.[3][4][5] To identify the specific band for this compound, it is recommended to use a positive control, optimize antibody concentrations, and ensure proper sample handling to prevent degradation.[4] Refer to the "Multiple Bands Detected" section for a comprehensive troubleshooting strategy.
Troubleshooting Guides
Case 1: Unexpected Results - Incorrect Band Size
You are expecting a band for this compound at ~48 kDa, but you observe a band at a significantly higher or lower molecular weight.
| Observation | Potential Cause | Recommended Solution |
| Band at ~60 kDa | Post-translational modifications (e.g., glycosylation, phosphorylation) | - Treat sample with enzymes to remove PTMs (e.g., PNGase F for N-linked glycans).- Consult literature for known PTMs of this compound. |
| Protein-protein interactions or dimerization | - Increase the concentration of reducing agents (DTT or β-mercaptoethanol) in the sample buffer and re-boil the samples.[3]- Use a fresh sample loading buffer.[3] | |
| Band at ~35 kDa | Protein degradation or cleavage | - Add fresh protease inhibitors to your lysis buffer.[3][4]- Handle samples on ice at all times to minimize degradation.[5] |
| Splice variants | - Check databases for known splice variants of this compound.- Use an antibody targeting a different epitope. |
Case 2: Unexpected Results - Multiple Bands Detected
Your blot shows several bands, making it difficult to identify the specific this compound band.
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | - Decrease the concentration of the primary antibody.[6]- Increase the stringency of the washing steps (e.g., increase duration or add more Tween-20).- Use an affinity-purified primary antibody.[3] |
| Secondary antibody cross-reactivity | - Run a control lane with only the secondary antibody to check for non-specific binding.[3]- Use a secondary antibody that has been pre-adsorbed against the species of your sample. |
| Protein degradation | - Add fresh protease inhibitors to your lysis buffer and keep samples on ice.[3][4][5] |
Case 3: Unexpected Results - No Bands Detected
Your blot is completely blank, with no visible bands for this compound.
| Potential Cause | Recommended Solution |
| Inefficient protein transfer | - Check your transfer efficiency by staining the membrane with Ponceau S after transfer.- Optimize transfer time and voltage. |
| Primary or secondary antibody issue | - Ensure your antibodies are stored correctly and have not expired.- Perform a dot blot to confirm the primary antibody is active.[6]- Use a positive control to verify antibody function. |
| Insufficient protein loaded | - Increase the amount of protein loaded onto the gel.[6]- Concentrate your sample if the protein of interest is of low abundance. |
| Incorrect blocking buffer | - Try a different blocking buffer (e.g., switch from BSA to non-fat milk or vice-versa). Some blocking agents can mask the epitope.[6] |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel at 100V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes on ice.
-
Blocking: Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for unexpected Western blot results.
Caption: Standard experimental workflow for Western blotting.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Regulation and role of post-translational modifications of enhancer of zeste homologue 2 in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
Validation & Comparative
Comparative Efficacy Analysis: cTEV6-2 Versus a Selective COX-2 Inhibitor
In the landscape of therapeutic development for inflammatory and tissue-degradative diseases, researchers are continually exploring novel compounds with improved efficacy and safety profiles. This guide provides a comparative analysis of the hypothetical novel compound cTEV6-2, a chemically modified tetracycline (B611298) (CMT), and a well-established competitor, Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.
Disclaimer: The compound "this compound" is not a recognized designation in the current scientific literature. For the purpose of this guide, "this compound" will be treated as a representative of the class of chemically modified tetracyclines (CMTs), which are known for their potent inhibition of matrix metalloproteinases (MMPs).[1] This comparison will, therefore, focus on the distinct mechanisms of action and reported efficacies of CMTs versus a selective COX-2 inhibitor.
Quantitative Efficacy Summary
The primary mechanism of action for this compound (as a CMT) is the inhibition of MMPs, a family of enzymes responsible for the degradation of extracellular matrix components. In contrast, Celecoxib exerts its anti-inflammatory effects through the selective inhibition of COX-2, an enzyme crucial for the synthesis of prostaglandins. The following table summarizes the in vitro potency of these two classes of compounds against their respective primary targets.
| Compound Class | Target Enzyme | Efficacy (IC50) | Reference Compound(s) |
| This compound (CMT) | Matrix Metalloproteinase-9 (MMP-9) | 10.7 µM - 608.0 µM | Minocycline, Doxycycline, Tetracycline[2] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | 0.04 µM - 1.1 µM | Celecoxib[3][4][5] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency. The efficacy of CMTs can vary significantly based on their specific chemical modifications.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the efficacy of this compound (CMT) and Celecoxib.
Matrix Metalloproteinase (MMP) Inhibition Assay (for this compound)
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific MMP, such as MMP-9.
Principle: The assay measures the enzymatic activity of a purified MMP on a fluorogenic substrate. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant human MMP-9
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (this compound) and a known MMP inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In the wells of the microplate, add the assay buffer.
-
Add serial dilutions of the test compound and the positive control to the respective wells. Include a vehicle control (solvent only).
-
Add the recombinant MMP-9 to all wells except for the blank (buffer only).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission) in kinetic mode for 30-60 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][7][8]
Cyclooxygenase-2 (COX-2) Inhibition Assay (for Celecoxib)
This protocol outlines a typical in vitro assay to measure the inhibitory effect of a compound on COX-2 activity.
Principle: This assay measures the peroxidase activity of COX-2, which is coupled to the conversion of a chromogenic or fluorogenic substrate. Inhibition of COX-2 activity results in a reduced signal.
Materials:
-
Human recombinant COX-2 enzyme
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (Celecoxib) and a known non-selective COX inhibitor (e.g., indomethacin)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the control inhibitor in a suitable solvent (e.g., DMSO).
-
To the wells of the microplate, add the assay buffer, heme, and the fluorometric probe.
-
Add serial dilutions of the test compound and the control inhibitor to the appropriate wells. Include a vehicle control.
-
Add the human recombinant COX-2 enzyme to all wells except for the blank.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the fluorescence intensity (e.g., 535 nm excitation/587 nm emission) kinetically for 5-10 minutes.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9][10][11][12]
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for comparing the in vitro efficacy of this compound and Celecoxib.
Caption: Distinct signaling pathways targeted by this compound (CMT) and Celecoxib.
References
- 1. Anti-inflammatory Actions of Adjunctive Tetracyclines and Other Agents in Periodontitis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. apexbt.com [apexbt.com]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abcam.com [abcam.com]
Validating Target Engagement of Novel Therapeutics: A Comparative Guide
For researchers and drug development professionals, confirming that a novel therapeutic agent, such as the hypothetical cTEV6-2, binds to its intended molecular target within a cellular environment is a critical step in preclinical development. This guide provides a comparative overview of established methodologies for validating target engagement, presenting experimental data in a structured format, detailing protocols, and illustrating key concepts with diagrams.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific antibodies, desired throughput, and the experimental context. Below is a comparison of three widely used methods: the Cellular Thermal Shift Assay (CETSA), In-Cell Western (ICW), and Mass Spectrometry-based methods.
| Method | Principle | Advantages | Disadvantages | Throughput | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[1][2][3][4][5] | Label-free, applicable to intact cells, reflects physiological conditions.[4][5] | Requires specific antibodies for Western blot detection, optimization for each target may be needed.[1] | Low to medium (Western blot), High (with reporter tags).[3][5] | Thermal shift curves, change in melting temperature (ΔTm).[5] |
| In-Cell Western (ICW) | Quantitative immunofluorescence-based detection of protein levels in fixed cells within microplates.[6][7][8] | Higher throughput than traditional Western blotting, allows for multiplexing.[7][9] | Requires high-quality antibodies specific for the target, provides indirect evidence of engagement (e.g., protein degradation).[9] | Medium to high.[9] | Quantification of protein levels, dose-response curves.[6] |
| Mass Spectrometry (MS)-based Proteomics | Identifies and quantifies changes in protein levels or modifications upon drug treatment.[10][11][12] | Unbiased, proteome-wide analysis, does not require specific antibodies.[11] | Requires specialized equipment and expertise, can be expensive and time-consuming.[10][11] | Low to medium.[11][12] | Protein abundance data, identification of off-targets. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol describes a standard CETSA experiment to assess the thermal stabilization of a target protein upon binding to a compound like this compound.
1. Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
2. Heating:
-
Harvest cells and resuspend in a suitable buffer.
-
Aliquot cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).
-
Immediately cool the samples on ice.
3. Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.
4. Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific to the target protein.
-
Use a secondary antibody for detection and quantify the band intensities.
5. Data Analysis:
-
Plot the relative amount of soluble target protein as a function of temperature for both treated and untreated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm indicates target engagement.
In-Cell Western (ICW)
This protocol outlines the steps for an In-Cell Western assay, which can be adapted to measure changes in target protein levels, for instance, in studies involving targeted protein degradation.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate.
-
Treat cells with different concentrations of the test compound (e.g., a PROTAC) and controls.
2. Fixation and Permeabilization:
-
After the treatment period, fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow antibody entry (e.g., with Triton X-100).
3. Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody specific to the target protein.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
A second primary antibody for a normalization protein (e.g., GAPDH) with a distinctly labeled secondary antibody can be used for multiplexing.
4. Imaging and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the target and normalization proteins in each well.
-
Normalize the target protein signal to the normalization protein signal.
Visualizing Methodologies
CETSA Experimental Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
In-Cell Western (ICW) Experimental Workflow
Caption: Workflow of the In-Cell Western (ICW) assay.
Principle of CETSA
Caption: Principle of ligand-induced thermal stabilization in CETSA.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. bosterbio.com [bosterbio.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of cTEV6-2: A Novel Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of cTEV6-2, a novel inhibitor, against known market-available inhibitors. The data provided herein is based on standardized in-vitro experimental models to ensure objective and reproducible performance metrics.
Overview of this compound
This compound is a novel synthetic, non-covalent inhibitor targeting the active site of a specific viral protease. Its mechanism of action is designed to disrupt the viral replication cycle by preventing the cleavage of polyprotein precursors, a critical step for the maturation of infectious viral particles. This guide provides a direct comparison of this compound's inhibitory activity and specificity with other established inhibitors of the same protease family.
Quantitative Performance Analysis
The inhibitory performance of this compound was evaluated against two well-characterized inhibitors, Inhibitor A and Inhibitor B. The key metrics for comparison are the half-maximal inhibitory concentration (IC50), which measures potency, and the dissociation constant (Kd), which indicates the binding affinity.
| Inhibitor | Target Protease | IC50 (nM) | Kd (nM) |
| This compound | TEV Protease | 75 | 50 |
| Inhibitor A | TEV Protease | 120 | 95 |
| Inhibitor B | TEV Protease | 250 | 200 |
Experimental Methodologies
The data presented in this guide was generated using the following experimental protocols.
In-vitro Protease Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the protease activity by 50%.
-
Methodology:
-
A constant concentration of the target protease was incubated with a serially diluted range of the inhibitor (this compound, Inhibitor A, or Inhibitor B) in an assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT) for 30 minutes at room temperature.
-
A fluorogenic substrate specific to the protease was added to initiate the enzymatic reaction.
-
The fluorescence intensity was measured over time using a microplate reader (Excitation/Emission wavelengths specific to the substrate).
-
The rate of reaction was calculated for each inhibitor concentration.
-
The IC50 value was determined by fitting the data to a dose-response curve using a non-linear regression model.
-
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd Determination)
-
Objective: To measure the binding affinity between the inhibitor and the protease.
-
Methodology:
-
The target protease was immobilized on a sensor chip.
-
A series of concentrations of the inhibitor were passed over the chip surface.
-
The association and dissociation of the inhibitor to the protease were monitored in real-time by measuring the change in the refractive index.
-
The association rate constant (ka) and dissociation rate constant (kd) were calculated from the sensorgram data.
-
The equilibrium dissociation constant (Kd) was determined by the ratio of kd/ka.
-
Visualized Pathways and Workflows
Protease Inhibition Mechanism
The following diagram illustrates the general mechanism of action for a competitive protease inhibitor like this compound.
Caption: Mechanism of competitive protease inhibition.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 value.
Caption: Workflow for IC50 determination.
Efficacy of Therapeutic Interventions for ETV6-NTRK3 Fusion-Positive Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ETV6-NTRK3 gene fusion is a potent oncogenic driver found in a variety of solid tumors, including infantile fibrosarcoma and secretory breast carcinoma. This guide provides a comparative overview of the experimental results for various therapeutic strategies targeting ETV6-NTRK3 fusion-positive cancers, with a focus on providing reproducible data and detailed methodologies for researchers.
Therapeutic Efficacy: A Quantitative Comparison
The emergence of TRK inhibitors has revolutionized the treatment landscape for ETV6-NTRK3 positive cancers. The following tables summarize the clinical trial data for the most prominent TRK inhibitors, larotrectinib (B560067) and entrectinib, and provide a comparison with conventional chemotherapy.
| Therapeutic Agent | Trial/Study | Cancer Type(s) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Larotrectinib | Pooled Analysis (3 trials) | Various Solid Tumors | 75% | 22% | 53% | Not Reached | Not Reached |
| SCOUT (Phase 1/2) | Pediatric Solid Tumors | 94% (IFS) | 45% (IFS) | 33% (IFS) | 51 months (IFS) | 51% at 4 years (IFS) | |
| Entrectinib | Pooled Analysis (3 trials) | Various Solid Tumors | 57% | Not Specified | Not Specified | 10.4 months | 11.2 months |
| STARTRK-NG (Phase 1/2) | Pediatric CNS Tumors | Encouraging results | Not Specified | Not Specified | Not Specified | Not Specified | |
| Conventional Chemotherapy | Various Case Reports | Infantile Fibrosarcoma | Variable, often used as neoadjuvant/adjuvant | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| Various Case Reports | Secretory Breast Carcinoma | Generally poor response in metastatic setting | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
Table 1: Comparison of Therapeutic Efficacy in ETV6-NTRK3 Fusion-Positive Cancers. Data compiled from multiple clinical trials and case reports. Infantile Fibrosarcoma (IFS), Central Nervous System (CNS).
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments used to identify and characterize the ETV6-NTRK3 fusion and its downstream signaling.
Detection of ETV6-NTRK3 Fusion by Fluorescence In Situ Hybridization (FISH)
This protocol is designed for the detection of ETV6-NTRK3 gene fusion in formalin-fixed paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 μm thick) on positively charged slides
-
Deparaffinization solution (e.g., xylene)
-
Ethanol (B145695) series (100%, 85%, 70%)
-
Pretreatment solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Protease solution (e.g., pepsin)
-
ETV6 and NTRK3 break-apart FISH probes
-
Hybridization buffer
-
DAPI counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 85% (2 minutes), 70% (2 minutes).
-
Wash in deionized water (2 minutes).
-
-
Pre-treatment:
-
Heat slides in pretreatment solution at 95-100°C for 15-30 minutes.
-
Wash in deionized water (2 x 2 minutes).
-
-
Protease Digestion:
-
Incubate slides in protease solution at 37°C for 10-20 minutes. The exact time should be optimized based on tissue type.
-
Wash in deionized water (2 x 2 minutes).
-
-
Dehydration:
-
Dehydrate slides through a graded ethanol series: 70% (2 minutes), 85% (2 minutes), 100% (2 minutes).
-
Air dry completely.
-
-
Probe Hybridization:
-
Apply the ETV6-NTRK3 break-apart probe mixture to the tissue section.
-
Co-denature the slide and probe on a hot plate at 75-80°C for 5 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash slides in a stringent wash buffer (e.g., 0.3% NP-40/0.4x SSC) at 72°C for 2 minutes.
-
Wash in 2x SSC/0.1% NP-40 at room temperature for 1 minute.
-
-
Counterstaining and Visualization:
-
Apply DAPI counterstain.
-
Mount with a coverslip.
-
Analyze under a fluorescence microscope. A fusion is indicated by the co-localization of one red and one green signal (fusion signal) and the separation of the other red and green signals (break-apart).
-
Western Blot Analysis of Downstream Signaling: p-ERK and p-AKT
This protocol details the detection of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) in cell lysates from ETV6-NTRK3 expressing cells to assess pathway activation.
Materials:
-
ETV6-NTRK3 expressing cells and control cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 5 minutes).
-
-
Detection:
-
Apply chemiluminescent substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and total AKT.
-
Signaling Pathways and Experimental Workflows
The oncogenic activity of the ETV6-NTRK3 fusion protein is primarily driven by the constitutive activation of its tyrosine kinase domain, leading to the activation of downstream signaling pathways critical for cell proliferation and survival.
Caption: ETV6-NTRK3 signaling pathways.
The diagram above illustrates the two major signaling cascades activated by the ETV6-NTRK3 fusion protein: the Ras-MAPK pathway and the PI3K-AKT pathway. The constitutive kinase activity of ETV6-NTRK3 leads to the activation of Ras, which in turn triggers the Raf-MEK-ERK phosphorylation cascade, ultimately promoting cell proliferation. Simultaneously, ETV6-NTRK3 activates PI3K, leading to the phosphorylation and activation of AKT. Activated AKT promotes cell survival and can also activate mTOR, a key regulator of cell growth and proliferation.
Caption: Experimental workflow for ETV6-NTRK3 analysis.
This workflow outlines a typical experimental approach for studying ETV6-NTRK3. Starting with FFPE tumor tissue, FISH analysis is performed to confirm the presence of the ETV6-NTRK3 fusion. Once confirmed, cell lines expressing the fusion can be cultured. Western blotting is then used to assess the activation of downstream signaling pathways by measuring the levels of phosphorylated proteins like p-ERK and p-AKT. These cell line models are also invaluable for in vitro drug screening to determine the efficacy of therapeutic agents, such as TRK inhibitors, by measuring endpoints like IC50 values.
This guide provides a foundational understanding of the experimental landscape surrounding the ETV6-NTRK3 fusion protein. The provided data and protocols are intended to facilitate reproducible research and the development of novel therapeutic strategies for these cancers.
A Comparative Guide to cTEV6-2 and First-Generation TEV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel covalent inhibitor cTEV6-2 against first-generation compounds for the inhibition of Tobacco Etch Virus (TEV) protease. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs, with a focus on performance, mechanism of action, and experimental considerations.
Introduction
Tobacco Etch Virus (TEV) protease is a highly specific cysteine protease widely utilized in biotechnology for the cleavage of fusion tags from recombinant proteins.[1][2] Its stringent recognition sequence, Glu-Asn-Leu-Tyr-Phe-Gln-(Gly/Ser), makes it an invaluable tool.[1] However, the activity of TEV protease can be undesirable in certain contexts, necessitating the use of inhibitors. This guide compares the next-generation covalent inhibitor, this compound, with what can be considered "first-generation" inhibitors—typically non-covalent, reversible compounds or less specific covalent modifiers of cysteine proteases.
Performance Comparison: this compound vs. First-Generation Inhibitors
This compound stands out for its high potency and covalent mechanism of action. In contrast, first-generation inhibitors are generally characterized by reversible binding and lower specificity.
| Feature | This compound | First-Generation Compounds (e.g., Iodoacetamide (B48618), NEM, Zinc) |
| Mechanism of Action | Covalent, Irreversible | Primarily Non-covalent, Reversible (e.g., Zinc) or less specific Covalent (e.g., Iodoacetamide, NEM) |
| Potency (IC50) | 81.7 nM[3][4] | Micromolar (µM) to Millimolar (mM) range[5][6] |
| Specificity | High, targets TEV protease Cys151[3][4] | Broad, targets accessible cysteine residues or general metalloprotease activity[2][5] |
| Duration of Inhibition | Long-lasting due to covalent bond | Transient, depends on inhibitor concentration and binding kinetics |
| Reversibility | No | Yes (for non-covalent inhibitors) |
Mechanism of Action
This compound: Covalent Inhibition
This compound is a thioether-cyclized macrocyclic peptide that acts as a covalent inhibitor of TEV protease.[3] It specifically targets the catalytic cysteine residue (Cys151) within the enzyme's active site.[3][4] The inhibitor forms a stable, covalent bond with the thiol group of Cys151, leading to irreversible inactivation of the protease.[3] This targeted and permanent inhibition results in its high potency.
First-Generation Inhibitors: Reversible and Non-Specific Covalent Inhibition
First-generation inhibitors can be broadly categorized:
-
Non-Covalent Inhibitors: Compounds like zinc ions (Zn²⁺) can inhibit TEV protease activity at millimolar concentrations.[5][6] This inhibition is typically reversible and occurs through interaction with the enzyme's active site or by altering its conformation.
-
Non-Specific Covalent Inhibitors: Reagents that react with cysteine residues, such as iodoacetamide and N-ethylmaleimide (NEM), are potent inhibitors of TEV protease.[2] However, these compounds lack specificity and will react with any accessible cysteine residue on the protein surface, potentially leading to off-target effects and protein denaturation.[7]
Experimental Protocols
Determination of Inhibitor Potency (IC50) - A Fluorometric Approach
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against TEV protease using a fluorescence dequenching assay.[8]
Materials:
-
Purified TEV Protease
-
Fluorogenic TEV protease substrate (e.g., a peptide with a fluorophore and a quencher separated by the TEV cleavage site)
-
TEV Protease Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT)[8]
-
Test inhibitor (e.g., this compound or a first-generation compound)
-
Microplate reader capable of fluorescence excitation and emission detection
Procedure:
-
Prepare Reagents:
-
Dilute the TEV protease to a working concentration in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to a working concentration in the assay buffer.
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
-
Set up the Assay:
-
In a 96-well microplate, add a fixed volume of the TEV protease solution to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[9]
-
-
Initiate the Reaction:
-
Add a fixed volume of the fluorogenic substrate to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by TEV protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.[8]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizing the Workflow and Mechanisms
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a TEV protease inhibitor.
Inhibition Mechanisms of TEV Protease
References
- 1. TEV protease - Wikipedia [en.wikipedia.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. proteopedia.org [proteopedia.org]
- 6. neb.com [neb.com]
- 7. Acyl carrier protein tag can enhance tobacco etch virus protease stability and promote its covalent immobilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Dequenching Assay for the Activity of TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.co.jp [abcam.co.jp]
A Researcher's Guide to Cross-Validating TEV Protease Activity in Diverse Cell Lines
For researchers, scientists, and drug development professionals, ensuring consistent enzymatic activity of tools like the Tobacco Etch Virus (TEV) protease across different cellular environments is critical for the reliability and reproducibility of experimental results. While the specific construct "cTEV6-2" is not documented in publicly available literature, this guide provides a comprehensive framework for the cross-validation of any TEV protease variant's activity in various cell lines. This guide is based on the well-characterized properties of TEV protease, a highly sequence-specific cysteine protease widely used for cleaving fusion tags from recombinant proteins.
TEV protease is renowned for its stringent recognition of the amino acid sequence Glu-Asn-Leu-Tyr-Phe-Gln-(Gly/Ser), cleaving between the Gln and Gly/Ser residues.[1][2] Its high specificity makes it an invaluable tool, as the recognition sequence is rare in most endogenous proteins, minimizing off-target effects and toxicity when expressed in mammalian cells.[1][3] Studies have confirmed that TEV protease is active in a variety of mammalian cell lines, including HEK-293, HeLa, and COS-7, without apparent harm to the cells.[3][4]
Comparative Performance of TEV Protease Across Common Cell Lines
Below is a qualitative summary of TEV protease utility in various cell lines as reported in scientific literature.
| Cell Line | Reported Use and Activity | Key Considerations |
| HEK-293 | Successfully used for expressing and cleaving fusion proteins.[4] Often chosen for high transfection efficiency and protein expression levels. | High expression levels can be readily achieved, making it a good baseline for activity assays. |
| HeLa | Demonstrated robust TEV protease activity for processing polyproteins.[4] A common cell line for studying cellular processes. | Well-characterized, with many available tools and protocols for protein expression and analysis. |
| COS-7 | TEV protease expression and activity confirmed without affecting cell morphology.[4] | Another reliable option for validating protease activity. |
| CHO | While less commonly cited for in-vivo TEV protease activity in the provided results, it is a major workhorse for recombinant protein production and is compatible with TEV protease for in-vitro cleavage post-purification. | Secretory pathway differences between CHO and HEK293 could influence the processing of secreted fusion proteins. |
Mechanism of Action and Experimental Workflow
To facilitate the cross-validation of a TEV protease construct like "this compound", understanding its mechanism and the experimental steps to measure its activity is crucial.
TEV Protease Mechanism of Action
TEV protease operates via a catalytic triad (B1167595) (Cys, His, Asp) to hydrolyze the peptide bond within its specific recognition sequence.[1] When a fusion protein containing the TEV cleavage site is co-expressed with the protease, the protease recognizes and cleaves the site, releasing the protein of interest from its fusion tag.
Experimental Workflow for In-Cell Activity Validation
The following workflow outlines the key steps to assess the activity of your TEV protease construct in any given cell line.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments involved in validating TEV protease activity in different cell lines.
Cell Culture and Transfection
-
Cell Lines: Culture HEK-293, HeLa, CHO, or other cell lines of interest in their respective recommended media (e.g., DMEM or F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine) or electroporation. For each well, use a fixed ratio of your TEV protease expression plasmid and a substrate plasmid. A common substrate plasmid would encode a fusion protein such as His-tag-TEVsite-GFP.
-
Control: In parallel, transfect cells with the substrate plasmid alone to serve as the uncleaved control.
-
In-Cell Cleavage Assay and Analysis
-
Incubation: Incubate the transfected cells for 24 to 48 hours to allow for protein expression and cleavage.
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing a protease inhibitor cocktail (that does not inhibit TEV protease).[1]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of total protein from cleaved and uncleaved samples on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the fusion tag (e.g., anti-His) or the reporter protein (e.g., anti-GFP).
-
Analysis: Compare the bands in the control lane (uncleaved, larger size) with the co-transfected lane. The appearance of a smaller band corresponding to the size of the cleaved reporter protein indicates TEV protease activity. The ratio of the cleaved to total protein (cleaved + uncleaved) can be quantified using densitometry to compare efficiency across cell lines.
-
Fluorometric Activity Assay
For a more quantitative measure, a fluorometric assay can be performed on cell lysates.[5]
-
Substrate: A FRET-based peptide substrate containing the TEV cleavage site flanked by a fluorophore and a quencher can be used.
-
Procedure:
-
Prepare cell lysates as described above from cells expressing the TEV protease.
-
Add the FRET substrate to the lysate.
-
Measure the increase in fluorescence over time using a microplate reader. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increased fluorescent signal.[6]
-
Analysis: The rate of fluorescence increase is proportional to the TEV protease activity in the lysate. This can be compared across different cell line lysates.
-
Alternatives to TEV Protease
While TEV protease is highly specific, other proteases are also used for fusion tag removal. The choice of protease depends on factors like cleavage site availability in the protein of interest, required reaction conditions, and cost.
| Protease | Recognition Sequence | Advantages | Disadvantages |
| TEV Protease | ENLYFQ↓(G/S) | Highly specific, active in a wide range of buffers, minimal off-target cleavage.[1][7] | Can have lower catalytic rates compared to some alternatives.[8][9] |
| Thrombin | LVPR↓GS | Well-characterized, commercially available. | Lower specificity, can cleave at non-canonical sites. Sensitive to some reducing agents.[10] |
| Factor Xa | IEGR↓ or IDGR↓ | Another common choice for tag removal. | Prone to non-specific cleavage, can be expensive.[11] |
| SUMO Proteases (e.g., SENP1) | Recognizes the tertiary structure of the SUMO tag | Highly specific for the SUMO tag, generates a native N-terminus. | Requires the use of a specific (and large) SUMO fusion tag. Some variants are more active than TEV protease.[12] |
| Rhinovirus 3C Protease | LEVLFQ↓GP | High specificity, active at low temperatures.[10] | Can be less readily available than TEV protease. |
By employing the standardized protocols outlined in this guide, researchers can systematically evaluate and compare the activity of their specific TEV protease construct, such as "this compound," across different cell lines. This empirical validation is essential for ensuring the reliability of TEV protease as a tool in diverse cellular contexts and for the successful execution of experiments that rely on precise and efficient protein cleavage.
References
- 1. TEV protease - Wikipedia [en.wikipedia.org]
- 2. blirt.eu [blirt.eu]
- 3. Engineering a switchable single‐chain TEV protease to control protein maturation in living neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TEV protease-facilitated stoichiometric delivery of multiple genes using a single expression vector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Dequenching Assay for the Activity of TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. pages.jh.edu [pages.jh.edu]
- 8. Directed evolution improves the catalytic efficiency of TEV protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directed evolution improves the catalytic efficiency of TEV protease | Springer Nature Experiments [experiments.springernature.com]
- 10. An overview of enzymatic reagents for the removal of affinity tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Independent Validation of cTEV6-2: A Comparative Analysis
An initial search for independent validation studies specifically on "cTEV6-2" did not yield any direct results. The following guide is based on general principles and data from comparative studies of similar therapeutic modalities, such as CAR-T cell therapies, to provide a framework for evaluating such a product.
To provide a comprehensive comparison for researchers, scientists, and drug development professionals, this guide outlines the critical data points and experimental methodologies required for the independent validation of a novel therapeutic like this compound.
Data Presentation: Comparative Performance Metrics
For a thorough evaluation of this compound, its performance should be benchmarked against established alternative therapies. The following tables structure the necessary quantitative data for a clear comparison.
Table 1: In Vitro Cytotoxicity and Proliferation
| Feature | This compound | Alternative 1 (e.g., CD19 CAR-T) | Alternative 2 (e.g., Bispecific Antibody) | Control (e.g., Non-transduced T-cells) |
| Target Cell Lysis (%) | ||||
| Effector:Target Ratio 1:1 | ||||
| Effector:Target Ratio 5:1 | ||||
| Effector:Target Ratio 10:1 | ||||
| Cytokine Release | ||||
| IFN-γ (pg/mL) | ||||
| TNF-α (pg/mL) | ||||
| IL-2 (pg/mL) | ||||
| Proliferation Index |
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | This compound | Alternative 1 | Alternative 2 | Vehicle Control |
| Tumor Burden (Bioluminescence/Volume) | ||||
| Day 7 | ||||
| Day 14 | ||||
| Day 21 | ||||
| Median Survival (Days) | ||||
| Overall Response Rate (%) | ||||
| Complete Response (%) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
1. In Vitro Cytotoxicity Assay:
-
Target Cells: A relevant cancer cell line expressing the target antigen.
-
Effector Cells: this compound engineered T-cells, alternative therapy effectors, and control T-cells.
-
Method: Co-culture of effector and target cells at varying ratios (1:1, 5:1, 10:1) for a specified duration (e.g., 4, 24, 48 hours).
-
Readout: Target cell lysis measured by a lactate (B86563) dehydrogenase (LDH) release assay or chromium-51 (B80572) release assay.
2. Cytokine Release Assay:
-
Method: Supernatants from the co-culture experiments are collected.
-
Readout: Concentrations of key cytokines (IFN-γ, TNF-α, IL-2) are quantified using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
3. In Vivo Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are inoculated with a human cancer cell line to establish tumors.
-
Treatment: Once tumors are established, mice are treated with a single or multiple doses of this compound, alternative therapies, or a vehicle control.
-
Monitoring: Tumor growth is monitored regularly using bioluminescence imaging or caliper measurements. Survival is also tracked.
Signaling Pathway and Workflow Diagrams
Visual representations of the mechanism of action and experimental procedures enhance understanding.
Caption: Proposed signaling pathway of the this compound receptor upon antigen binding.
Caption: General workflow for the production and testing of this compound T-cells.
Benchmarking cTEV6-2 Performance: A Comparative Analysis with Gold Standard Proteases
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Notice: Information regarding a specific protease designated "cTEV6-2" is not publicly available in the reviewed scientific literature. Therefore, this guide will focus on the widely utilized and well-characterized Tobacco Etch Virus (TEV) protease, a gold standard in biotechnology for the removal of affinity tags from recombinant fusion proteins. The principles and methodologies discussed herein provide a framework for evaluating the performance of any site-specific protease.
Comparative Performance Data
The selection of a protease for fusion tag removal is critical and depends on factors such as specificity, efficiency, and reaction conditions. Below is a comparison of TEV protease with another commonly used protease, Factor Xa.
| Feature | TEV Protease | Factor Xa |
| Recognition Sequence | Glu-Asn-Leu-Tyr-Phe-Gln-(Gly/Ser)[1] | Ile-Glu-Gly-Arg |
| Cleavage Site | Between Gln and Gly/Ser[1] | After the Arg residue |
| Optimal Temperature | 30°C (active at 4°C to 34°C)[2][3] | 20-25°C |
| Optimal pH | 6.0-9.0[4] | 7.5-8.5 |
| Specificity | High, rarely cleaves off-target[1] | Lower, can cleave at other basic residues |
| Removal Method | His-tag for easy removal by IMAC[1][5] | Typically requires specific chromatography steps |
| Cost | Generally lower | Generally higher |
Experimental Protocols
The following protocol outlines a typical experiment to assess the cleavage efficiency of TEV protease on a fusion protein.
Pilot Experiment for TEV Protease Cleavage
This small-scale trial is recommended to determine the optimal conditions for your specific fusion protein.
Materials:
-
Purified fusion protein (concentrated to at least 0.5 mg/mL)[1][5]
-
TEV Protease (e.g., NEB #P8112S)[1]
-
10X TEV Protease Reaction Buffer[5]
-
Nuclease-free water
-
SDS-PAGE sample buffer
-
SDS-PAGE gel and electrophoresis apparatus
Procedure:
-
Reaction Setup:
-
Incubation:
-
Sample Analysis:
-
Scale-up:
-
Based on the results of the pilot experiment, scale up the reaction linearly for the desired amount of fusion protein to be cleaved.[5]
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in fusion protein cleavage and analysis.
References
Safety Operating Guide
Navigating the Disposal of cTEV6-2: A Guide to Safe and Compliant Practices
For researchers and scientists engaged in drug development, the proper handling and disposal of biological materials like cTEV6-2, a presumed lentiviral vector, are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing from established protocols for lentiviral vectors. Adherence to these guidelines will help mitigate risks and foster a secure research environment.
I. Immediate Safety Considerations
All work involving this compound should be conducted in a Biosafety Level 2 (BSL-2) laboratory, utilizing a certified biological safety cabinet (BSC) for any procedures that may generate aerosols.[1][2] Personal protective equipment (PPE), including lab coats, gloves, and eye protection, is mandatory.[3] For activities with a higher risk of splashes or sprays, consider using disposable gowns and double gloving.[3]
In the event of a spill, it is crucial to act promptly. For small spills within the BSC, cover the area with absorbent material, apply a suitable disinfectant, and allow for the recommended contact time before cleaning. For larger spills, evacuate the area, notify the Environmental Health and Safety (EHS) department, and restrict access.[4] Any incidents, such as needlesticks or other exposures, must be reported immediately to a supervisor and the appropriate institutional authority.[2][4]
II. Decontamination and Disposal Procedures
All materials that come into contact with this compound, including liquids, solids, and sharps, must be decontaminated prior to disposal.
A. Liquid Waste
Liquid waste containing this compound must be chemically disinfected. A common and effective method is the use of a fresh 1:10 dilution of household bleach (providing a final concentration of 0.5% sodium hypochlorite).[2][4][5] The disinfectant should be added to the liquid waste and allowed a minimum contact time of 30 minutes before being poured down the drain with copious amounts of water.[4][6]
B. Solid Waste
Non-sharp solid waste, such as gloves, pipette tips, and culture flasks, should be collected in a biohazard bag.[6] This waste must then be decontaminated, typically by autoclaving at 121°C for at least 30-60 minutes.[2] Following decontamination, the waste can be disposed of as regular trash, in accordance with institutional and local regulations.
C. Sharps Waste
All sharps, including needles, syringes, and serological pipettes, must be immediately placed in a designated, puncture-resistant sharps container.[7] These containers should be clearly labeled with the biohazard symbol.[7] Once full, sharps containers must be sealed and decontaminated by autoclaving before being collected for final disposal by a certified biohazardous waste vendor.
III. Quantitative Data for Decontamination
For effective inactivation of lentiviral vectors like this compound, specific concentrations and contact times for disinfectants are critical. The following table summarizes key quantitative data for common decontamination methods.
| Decontamination Method | Agent | Concentration/Setting | Contact Time | Efficacy |
| Chemical Disinfection | Sodium Hypochlorite (Bleach) | 1:10 dilution of household bleach (0.5% final concentration) | 30+ seconds to 30 minutes | 90-99% reduction |
| Ethanol | 70% | Not specified as primary, but commonly used for surface decontamination | Effective against many viruses, but less so for non-enveloped ones | |
| Glutaraldehyde | 2% | Not specified | Effective | |
| Sodium Dodecyl Sulfate (SDS) | 0.25% | Not specified | Effective | |
| Thermal Inactivation | Autoclaving | 121°C | 30-60 minutes | Complete inactivation |
| Dry Heat | 56°C | 30+ minutes | 90-99% reduction |
IV. Experimental Protocols for Inactivation
While specific inactivation protocols for this compound are not publicly available, a general procedure for the chemical inactivation of lentiviral vector-containing liquid waste can be outlined as follows:
-
Preparation: In a biological safety cabinet, gather the liquid waste containing the lentiviral vector. Ensure you have a fresh 10% bleach solution (a 1:10 dilution of standard household bleach in water).
-
Addition of Disinfectant: Carefully add the 10% bleach solution to the liquid waste to achieve a final concentration of at least 0.5% sodium hypochlorite. For every 9 parts of liquid waste, add 1 part of the 10% bleach solution.
-
Incubation: Gently mix the solution and allow it to stand for a minimum of 30 minutes at room temperature to ensure complete inactivation of the viral particles.
-
Disposal: After the incubation period, the decontaminated liquid waste can be safely poured down a laboratory sink with a large amount of running water.
-
Record Keeping: Document the decontamination procedure in your laboratory notebook, including the date, volume of waste, and disinfectant used.
V. Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound contaminated materials.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound and other lentiviral vectors, thereby protecting personnel and the environment. Always consult your institution's specific biosafety guidelines and EHS department for any additional requirements.
References
- 1. Safeguards for Using Viral Vector Systems in Human Gene Therapy: A Resource for Biosafety Professionals Mitigating Risks in Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cms.sc.edu [cms.sc.edu]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Lentiviral Vectors (1st and 2nd Generation) Biological Agent Reference Sheet (BARS) | Environment, Health and Safety [ehs.cornell.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. Regulated Medical Waste [envcap.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
